1-Boc-piperidine-4-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h8,14-15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMECCEOFWNIQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(CC1)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677398 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-39-9 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-piperidine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a common synthetic route, and provides a detailed experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction. Spectroscopic data are presented for analytical purposes, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical utility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound pinacol ester, also known as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, is a key synthetic intermediate widely employed in the construction of complex molecular architectures.[1] The presence of a protected piperidine ring and a boronic acid pinacol ester functionality makes it an invaluable tool for introducing the piperidine motif into various molecules, particularly in the pharmaceutical industry.[2] The Boc (tert-butyloxycarbonyl) protecting group offers stability and can be readily removed under acidic conditions, while the pinacol ester of the boronic acid enhances stability and facilitates handling compared to the free boronic acid.[3]
Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][4] This reaction allows for the coupling of the piperidine moiety with a wide range of aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse array of chemical entities with potential biological activity.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound pinacol ester is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | References |
| CAS Number | 1048970-17-7 | [6] |
| Molecular Formula | C₁₆H₃₀BNO₄ | [6] |
| Molecular Weight | 311.22 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Melting Point | 60-65 °C | |
| Storage Temperature | 2-8°C |
Synthesis of this compound pinacol ester
While several synthetic routes to aliphatic boronic esters exist, a common and effective method for the preparation of this compound pinacol ester involves the palladium-catalyzed borylation of a suitable piperidine precursor. A plausible and frequently utilized strategy is the Miyaura borylation of an iodo- or bromo-piperidine derivative.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process starting from the commercially available 1-Boc-4-piperidone.
Experimental Protocol: Palladium-Catalyzed Borylation
This protocol describes the synthesis of this compound pinacol ester from 1-Boc-4-iodopiperidine, a precursor that can be synthesized from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-iodopiperidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-4-iodopiperidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp³) bonds. This compound pinacol ester is an excellent coupling partner for a variety of aryl and heteroaryl halides.[7]
Reaction Workflow
The general workflow for a Suzuki-Miyaura coupling reaction using this reagent is depicted below.
Detailed Experimental Protocol: Coupling with 4-Bromoanisole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with 4-bromoanisole.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound pinacol ester (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-4-(4-methoxyphenyl)piperidine.
Analytical Data
The following tables summarize the characteristic spectroscopic data for this compound pinacol ester, which are crucial for its identification and quality control.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.05 | m | -CH₂-N | |
| ~2.70 | t | -CH₂-N | ||
| ~1.75 | m | Piperidine CH | ||
| ~1.44 | s | Boc -C(CH₃)₃ | ||
| ~1.23 | s | Pinacol -C(CH₃)₂ | ||
| ~1.15 | m | Piperidine CH₂ | ||
| ~0.85 | m | Piperidine CH-B | ||
| ¹³C NMR | ~154.8 | s | Boc C=O | |
| ~83.1 | s | Pinacol C-O | ||
| ~79.0 | s | Boc C(CH₃)₃ | ||
| ~44.5 | Piperidine CH₂-N | |||
| ~35.0 | Piperidine CH₂ | |||
| ~28.4 | Boc -C(CH₃)₃ | |||
| ~24.8 | Pinacol -C(CH₃)₂ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry and IR Spectroscopy
| Technique | Observed Value | Interpretation |
| Mass Spec (ESI+) | m/z 312.2 [M+H]⁺, 334.2 [M+Na]⁺ | Corresponds to the protonated molecule and sodium adduct. |
| IR (KBr, cm⁻¹) | ~2978, 2930 | C-H stretching (aliphatic) |
| ~1685 | C=O stretching (Boc carbonyl) | |
| ~1365 | B-O stretching | |
| ~1160 | C-O stretching |
Safety Information
This compound pinacol ester should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound pinacol ester is a highly valuable and versatile reagent in organic synthesis, particularly for the introduction of the piperidine scaffold in drug discovery programs. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and process development scientists. The experimental protocols and analytical data provided in this guide are intended to facilitate its effective use in the laboratory.
References
An In-Depth Technical Guide to 1-Boc-piperidine-4-boronic Acid and Its Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative, crucial building blocks in modern organic synthesis and medicinal chemistry. This document details their chemical structures, physicochemical properties, synthesis, and key applications, with a focus on their role in the construction of complex molecules for drug discovery.
Introduction
This compound, and more commonly its pinacol ester, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, are indispensable reagents in synthetic chemistry. The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals, and the boronic acid functionality allows for the versatile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under mild acidic conditions, enabling further synthetic transformations. These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.
Chemical Structure and Identification
The chemical structures and key identifiers for this compound and its pinacol ester are presented below.
Figure 1: Chemical Structures
-
A) this compound
-
B) this compound pinacol ester
Physicochemical Properties
A summary of the key physicochemical properties is provided in the tables below for easy comparison. The pinacol ester is generally a more stable, solid compound, making it easier to handle and store than the free boronic acid.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1251537-39-9[1] |
| Molecular Formula | C10H20BNO4[1] |
| Molecular Weight | 229.08 g/mol [2] |
| Appearance | White to off-white solid |
| Boiling Point | 364.8 ± 52.0 °C (Predicted)[2] |
| Storage Temperature | 2-8°C[2] |
Table 2: Properties of this compound pinacol ester
| Property | Value |
| CAS Number | 1048970-17-7 |
| Synonyms | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
| Molecular Formula | C16H30BNO4 |
| Molecular Weight | 311.22 g/mol |
| Appearance | White or light yellow crystalline powder |
| Melting Point | 60-65 °C |
| Storage Temperature | 2-8°C |
Synthesis
The synthesis of this compound and its pinacol ester typically starts from readily available piperidine derivatives. A general synthetic approach involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the boronic acid or boronic ester functionality.
A common method for synthesizing the pinacol ester is through a palladium-catalyzed borylation reaction of a suitable piperidine-derived electrophile, such as a triflate or halide, with bis(pinacolato)diboron (B2pin2).
Applications in Organic Synthesis
The primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the piperidine ring and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is highly valued for its mild conditions, functional group tolerance, and broad substrate scope.
Role in Drug Discovery
The piperidine moiety is a key structural feature in many approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The use of this compound allows for the efficient incorporation of this important scaffold into potential drug candidates. A significant area of application is in the synthesis of kinase inhibitors, where the piperidine ring can interact with the hinge region of the kinase or serve as a scaffold to orient other pharmacophoric groups. For example, it has been used in the synthesis of inhibitors for kinases such as Checkpoint Kinase 1 (CHK1) and Akt (Protein Kinase B).[3][4]
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)[5]
-
Base (e.g., Cesium carbonate, 2.5 equivalents)[5]
-
Anhydrous solvent (e.g., 1,4-dioxane and water mixture)[5]
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound pinacol ester (1.1 eq), and cesium carbonate (2.5 eq).[5]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[5]
-
Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.[5]
-
Purge the resulting mixture with a stream of argon for 10-15 minutes.[5]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) to the mixture.[5]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound CAS#: 1251537-39-9 [amp.chemicalbook.com]
- 2. (1-(Tert-butoxycarbonyl)piperidin-4-yl)boronic acid | 1251537-39-9 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The document details a robust and common two-step synthetic pathway, starting from the commercially available N-Boc-4-hydroxypiperidine. The synthesis involves the iodination of the piperidine ring followed by a palladium-catalyzed Miyaura borylation.
This technical guide is designed to furnish researchers and drug development professionals with detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflow, facilitating the efficient laboratory preparation of this important intermediate.
Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
Iodination: Conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to tert-butyl 4-iodopiperidine-1-carboxylate.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of tert-butyl 4-iodopiperidine-1-carboxylate with bis(pinacolato)diboron to yield the target compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate
This procedure details the conversion of the hydroxyl group of N-Boc-4-hydroxypiperidine to an iodide using an Appel-type reaction.
Reaction Scheme:
An In-depth Technical Guide to the Stability and Storage of 1-Boc-piperidine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-piperidine-4-boronic acid and its commonly used pinacol ester derivative. Understanding the stability profile of this key building block is crucial for ensuring its integrity and performance in synthetic applications, particularly in drug discovery and development.
Introduction to this compound
This compound is a valuable bifunctional molecule incorporating a Boc-protected piperidine ring and a boronic acid moiety. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the boronic acid group serves as a versatile functional handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling. Due to the inherent reactivity of the boronic acid group, understanding its stability under various conditions is paramount for its effective use.
General Stability of Boronic Acids
Boronic acids are generally more stable to air and moisture than many other organometallic reagents. However, they are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary degradation routes include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This process can be influenced by pH, temperature, and the presence of certain metals.
-
Oxidative Deboronation: Oxidation of the carbon-boron bond, which can be initiated by reactive oxygen species.
-
Trimerization to Boroxines: Dehydration of three boronic acid molecules to form a stable six-membered ring structure called a boroxine. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.
The stability of boronic acids is also influenced by the nature of the organic substituent. While arylboronic acids have been extensively studied, the stability of alkylboronic acids, such as the piperidine derivative , can differ.
Stability of this compound vs. its Pinacol Ester
To circumvent the inherent stability issues of free boronic acids, they are often converted to more stable ester derivatives, such as pinacol esters. The this compound pinacol ester is a widely used and commercially available surrogate that offers enhanced stability and ease of handling.
Data Presentation: Comparative Stability
The following table summarizes the general stability of this compound and its pinacol ester under various stress conditions. It is important to note that this data is qualitative and based on the general behavior of this class of compounds, as specific quantitative stability data for this compound is not extensively published.
| Condition | Stressor | This compound | This compound pinacol ester | Potential Degradants |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | Moderately Stable (potential Boc removal) | 4-Piperidineboronic acid, 1-Boc-piperidine |
| Neutral (Water) | Moderate (forms boroxine) | Stable | Boroxine of this compound | |
| Basic (e.g., 0.1 M NaOH) | Moderate | Stable | Boronate salts | |
| Oxidative | 3% H₂O₂ | Labile | Moderately Stable | 1-Boc-piperidin-4-ol |
| Thermal | 60°C (Solid) | Moderate | Stable | Potential deprotection |
| 60°C (Solution) | Labile | Moderately Stable | Potential deprotection | |
| Photolytic | UV/Vis Light | Generally Stable | Stable | - |
Recommended Storage Conditions
Proper storage is critical to maintain the quality and shelf-life of this compound and its derivatives.
| Compound | Short-term Storage | Long-term Storage | Atmosphere | Container |
| This compound | 2-8°C | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque |
| This compound pinacol ester | 2-8°C | 2-8°C | Normal | Tightly sealed |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocol outlines a typical forced degradation study for this compound.
Materials and Reagents
-
This compound
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
30% Hydrogen Peroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation chamber (for thermal and photolytic studies)
-
HPLC-UV/MS system
Sample Preparation
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place a solid sample of the compound in an oven at 60°C for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and the stock solution to UV light (e.g., 254 nm) for 24 hours.
Analysis
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry will aid in the identification of the degradants.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and handling of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
While this compound is a valuable synthetic intermediate, its stability requires careful consideration. The free boronic acid is susceptible to degradation via protodeboronation, oxidation, and trimerization. For enhanced stability and longer shelf-life, the use of its pinacol ester derivative is highly recommended. Adherence to the recommended storage conditions, including low temperatures and an inert atmosphere for the free boronic acid, is crucial for preserving its quality. The provided experimental protocol for a forced degradation study serves as a robust framework for researchers to assess the stability of this compound and identify potential impurities that may arise during its storage and handling. This knowledge is essential for the development of robust and reproducible synthetic methodologies in the pursuit of novel therapeutics.
Technical Guide: Safety and Handling of 1-Boc-piperidine-4-boronic Acid and its Pinacol Ester Derivative
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for 1-Boc-piperidine-4-boronic acid, with a primary focus on its more commonly available pinacol ester derivative, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate. The information presented is collated from various safety data sheets and chemical suppliers.
Chemical Identification
| Identifier | This compound | This compound pinacol ester |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
| Synonyms | 4-(N-Boc-4-piperidyl)phenylboronic Acid | This compound pinacol ester |
| CAS Number | 1191062-02-8[1] | 1048970-17-7[2][3][4][5] |
| Molecular Formula | C10H20BNO4 | C16H30BNO4[2][3] |
| Molecular Weight | 229.08 g/mol | 311.22 g/mol [3] |
Hazard Identification and Classification
Safety data for this compound pinacol ester indicates potential health hazards. Users should handle this compound with care, adhering to the safety precautions outlined in this guide.
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Signal Word: Warning
First Aid Measures
Proper first aid is critical in the event of accidental exposure. The following table summarizes the recommended procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and ensure they are comfortable for breathing. If respiratory symptoms persist, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.
| Aspect | Protocol |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6] Store at 2-8°C. |
| Incompatible Materials | Strong acids, strong bases, acid anhydrides, acid chlorides, and reducing agents.[6] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound pinacol ester.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[2] |
| Skin Protection | Compatible chemical-resistant gloves and protective clothing.[2] |
| Respiratory Protection | A government-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Spill Size | Procedure |
| Small Spill | Use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[6] |
| Large Spill | Evacuate the area. Wear appropriate personal protective equipment. Prevent the material from entering drains.[7] Shovel the material into a suitable container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[2] |
Experimental Protocols & Workflows
While specific experimental protocols for the use of this compound are application-dependent, a general workflow for its synthesis can be conceptualized based on methods for similar compounds.
General Synthesis Workflow
The synthesis of this compound derivatives often involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the boronic acid or boronic ester functionality.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Laboratory Handling and Safety Workflow
A logical workflow should be followed when handling this chemical in a laboratory setting to ensure safety.
Caption: A standard workflow for safely handling chemical reagents in a laboratory.
References
- 1. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | C16H24BNO4 | CID 44518341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. scbt.com [scbt.com]
- 4. This compound pinacol ester, CasNo.1048970-17-7 Hangzhou Ocean Chemical Co., Ltd. China (Mainland) [hzocean.lookchem.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
A Technical Guide to N-Boc-piperidine-4-boronic acid pinacol ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Boc-piperidine-4-boronic acid pinacol ester is a valuable bifunctional molecule widely utilized in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a boronic acid pinacol ester. This arrangement makes it an important building block for introducing a piperidine moiety into more complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed overview of its physical and chemical properties, along with standardized experimental protocols for its application.
Core Physical and Chemical Properties
The key physicochemical properties of N-Boc-piperidine-4-boronic acid pinacol ester are summarized below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference / Source |
| CAS Number | 1048970-17-7 | [1][2][3] |
| Molecular Formula | C₁₆H₃₀BNO₄ | [1][2][3] |
| Molecular Weight | 311.22 g/mol | [1] |
| Appearance | White to off-white solid/powder | - |
| Melting Point | 60-65 °C | - |
| Solubility | Pinacol esters generally exhibit good solubility in a range of organic solvents such as ethers, ketones, and chloroform, and better solubility than their corresponding boronic acids.[4] | - |
| Storage Temperature | 2-8 °C | [3] |
Alternate Names:
-
1-Boc-piperidine-4-boronic acid pinacol ester[2]
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate[2][3]
Stability and Handling: Boronic acid pinacol esters are among the most stable boronic acid derivatives, allowing for easier handling and purification, often by column chromatography.[5] However, like all boronic esters, they are susceptible to hydrolysis, especially in the presence of water or alcohols, which can revert the ester to the free boronic acid.[6] Therefore, it is recommended to store the compound in a cool, dry place and handle it under an inert atmosphere when possible.
Key Chemical Transformations & Experimental Protocols
This compound is primarily used in two key transformations: Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond and deprotection of the Boc group to reveal the secondary amine for further functionalization.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[6][7] N-Boc-piperidine-4-boronic acid pinacol ester serves as the organoboron partner to introduce the N-Boc-piperidine scaffold.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-Boc-4-arylpiperidine product.
Boc Group Deprotection
The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to yield the free secondary amine, which can then be used in subsequent synthetic steps, such as amidation or reductive amination.
Detailed Experimental Protocol (using HCl in Dioxane):
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a solution of 4M HCl in dioxane (3-5 eq) to the stirred solution at room temperature.[8]
-
Reaction: Stir the reaction for 1-4 hours. Progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[8]
-
Isolation:
-
As the salt: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration to yield the piperidine hydrochloride salt.[8]
-
As the free base: Remove the solvent under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine free base.
-
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 1-Boc-Piperidine-4-Boronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-4-boronic acid, and more commonly its pinacol ester derivative, is a versatile synthetic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the piperidine scaffold, a privileged structure in many biologically active compounds, combined with the synthetically malleable boronic acid functional group, makes this reagent a valuable tool for the construction of complex molecular architectures.[1] The piperidine moiety is prevalent in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to influence physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.[2][3][4][5]
This technical guide provides a comprehensive overview of the commercial availability of this compound pinacol ester, its synthesis, and its applications, with a focus on its utility in drug discovery and development.
Commercial Availability and Physicochemical Properties
This compound is most commonly available commercially as its pinacol ester derivative, which offers enhanced stability and ease of handling compared to the free boronic acid. Several chemical suppliers offer this compound in various purities and quantities.
Table 1: Commercial Availability of this compound pinacol ester
| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | 1048970-17-7 | C₁₆H₃₀BNO₄ | 311.22 | Research Grade |
| Chem-Impex | 1048970-17-7 | C₁₆H₃₀BNO₄ | 311.22 | ≥95% |
| Various Suppliers | 1048970-17-7 | C₁₆H₃₀BNO₄ | 311.22 | Varies |
Table 2: Physicochemical Properties of this compound pinacol ester
| Property | Value |
| Alternate Names | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate |
| CAS Number | 1048970-17-7 |
| Molecular Formula | C₁₆H₃₀BNO₄ |
| Molecular Weight | 311.22 |
| Appearance | White to off-white solid |
| Storage Temperature | 4°C |
Synthesis of this compound pinacol ester
A common and efficient method for the synthesis of this compound pinacol ester is the Miyaura borylation reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halide with bis(pinacolato)diboron (B₂pin₂). The starting material for this synthesis is a 4-halo-1-Boc-piperidine, which can be prepared from commercially available 1-Boc-4-piperidinone.
Caption: Synthetic workflow for this compound pinacol ester.
Experimental Protocol: Miyaura Borylation
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
1-Boc-4-iodopiperidine (or 1-Boc-4-bromopiperidine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 1-Boc-4-iodopiperidine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
This compound pinacol ester is a highly valuable reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[9][10][11][12] This reaction allows for the coupling of the piperidine moiety to various aryl, heteroaryl, or vinyl halides and triflates, providing access to a wide range of complex molecules.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure for the coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (1 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound pinacol ester, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable component in the design and synthesis of novel therapeutic agents.
The Piperidine Scaffold in CNS Drug Design
The piperidine ring is a key pharmacophore in many drugs targeting the central nervous system.[2][3] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of a molecule's three-dimensional shape and properties to optimize binding to specific biological targets. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can be crucial for interactions with receptor sites and for modulating solubility.
Boronic Acids as Enzyme Inhibitors
Boronic acids and their esters are known to act as inhibitors of various enzymes, particularly serine proteases.[15][16][17][18] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism of action has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib.
Caption: Mechanism of enzyme inhibition by a boronic acid.
By incorporating the this compound moiety into larger molecules, medicinal chemists can design novel compounds that combine the favorable pharmacokinetic properties of the piperidine scaffold with the enzyme-inhibiting potential of the boronic acid group. This strategy holds promise for the development of new treatments for a range of diseases, including cancer and neurological disorders.[1]
Conclusion
This compound pinacol ester is a commercially available and highly versatile building block for organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules containing the privileged piperidine scaffold. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets, such as enzymes, opens up exciting possibilities for the design of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this valuable reagent in their synthetic and medicinal chemistry endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Role of the Boc Protecting Group in the Chemistry of Piperidine Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. Its incorporation into complex molecular architectures often requires precise control of reactivity, particularly when functionalized with sensitive groups like boronic acids. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis, purification, and application of piperidine boronic acids, ensuring stability and directing reactivity. This technical guide provides a comprehensive overview of the function of the Boc group in this important class of building blocks, supported by experimental data, detailed protocols, and mechanistic diagrams.
The Indispensable Guardian: Why Protect Piperidine Boronic Acids?
The secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to undesirable side reactions and complicate purification. The Boc group, an acid-labile carbamate, effectively "masks" this reactivity.
Key Functions of the Boc Protecting Group:
-
Enhanced Stability: The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the piperidine nitrogen, preventing it from engaging in unwanted reactions. This is particularly crucial for the stability of the boronic acid moiety, which can be sensitive to intramolecular interactions and pH fluctuations. While specific pH stability data for Boc-protected piperidine boronic acids is not extensively published, studies on arylboronic acids show that substituents significantly influence their stability and pKa values.[1][2][3] The bulky Boc group can also sterically hinder decomposition pathways.
-
Improved Handling and Purification: Boc-protected piperidine boronic acids are often crystalline solids with improved solubility in organic solvents, facilitating purification by chromatography or recrystallization.[4] The increased molecular weight and altered polarity compared to the unprotected amine also aid in separation.
-
Directed Reactivity: In reactions such as metal-catalyzed cross-coupling, the Boc group ensures that the reactivity is channeled through the boronic acid functionality. It prevents the piperidine nitrogen from coordinating with the metal catalyst, which could otherwise lead to catalyst deactivation or undesired side reactions.[5]
-
Controlled Deprotection: The Boc group is stable under a wide range of conditions, including basic and reductive environments, but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] This orthogonality allows for selective deprotection at a desired stage in a multi-step synthesis.
Synthesis and Purification of Boc-Protected Piperidine Boronic Acids
The synthesis of N-Boc-piperidine boronic acids and their esters typically starts from commercially available N-Boc-4-piperidone.
Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester
A common route involves the conversion of N-Boc-4-piperidone to a vinyl halide, followed by a borylation reaction.
Experimental Protocol: Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester
-
Step 1: Vinyl Halide Formation. To a solution of N-Boc-4-piperidone (1 equivalent) and triaryl phosphite (1.1 equivalents) in dichloromethane, an organic base such as triethylamine (1.5 equivalents) is added. The mixture is cooled, and a solution of a halogen (e.g., bromine, 1.2 equivalents) in dichloromethane is added dropwise. After the reaction is complete, it is quenched with aqueous acid, and the organic layer is separated, dried, and concentrated.[9]
-
Step 2: Borylation. The resulting vinyl halide is then subjected to a borylation reaction. This can be achieved through various methods, including lithium-halogen exchange followed by reaction with an appropriate boron source like isopropoxy(pinacol)borane.
-
Step 3: Hydrogenation. The resulting unsaturated boronic ester is then hydrogenated, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the saturated N-Boc-piperidine-4-boronic acid pinacol ester.[9]
-
Purification: The final product is typically purified by column chromatography on silica gel.
The following diagram illustrates a generalized workflow for the synthesis of N-Boc-piperidine-4-boronic acid pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling Reactions
N-Boc-piperidine boronic acids and their esters are valuable building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds. The Boc group is crucial for the success of these reactions.
The Role of the Boc Group in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Boc group ensures the piperidine nitrogen does not interfere with this cycle.
References
- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents [patents.google.com]
A Technical Guide to 1-Boc-piperidine-4-boronic acid pinacol ester: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, primary applications, and provides a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Structural Data
This compound pinacol ester, also known as tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate, is a stable, solid compound valued for its utility in carbon-carbon bond formation.[1] Its Boc-protected nitrogen and boronic ester functional group make it an ideal reagent for multi-step syntheses of complex molecular architectures.[2][3]
The key quantitative properties of the compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 311.22 g/mol | [1][2] |
| Molecular Formula | C₁₆H₃₀BNO₄ | [1][2][4] |
| CAS Number | 1048970-17-7 | [1][2][4] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 60-65 °C | |
| Purity | ≥ 95-97% | [2] |
| Storage Conditions | 0-8 °C | [2] |
Core Applications in Research and Development
The unique structure of this reagent, featuring a piperidine ring, makes it a valuable component in the development of pharmaceuticals and agrochemicals.[2] The piperidine moiety is a common scaffold in drugs targeting neurological disorders.[2][5]
Key application areas include:
-
Synthetic Chemistry : It serves as a fundamental building block for synthesizing complex organic molecules. Its stability and ease of handling make it a preferred choice for streamlining synthetic pathways.[2]
-
Drug Development : The compound is crucial in medicinal chemistry for the design and synthesis of novel drug candidates. The Boc-protecting group is advantageous as it shields the amine, preventing unwanted side reactions during synthesis.[2][3]
-
Suzuki-Miyaura Cross-Coupling : The boronic acid pinacol ester functionality allows for efficient palladium-catalyzed cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides or triflates.[2][6][7] This reaction is noted for its tolerance of a wide range of functional groups and its mild reaction conditions.[6][7]
-
Bioconjugation : The boronic acid group can form reversible covalent bonds with biomolecules, opening avenues for the development of targeted therapies and diagnostic tools.[2]
Synthesis Pathway Overview
While various methods exist for the synthesis of boronic esters, a common industrial approach involves the palladium-catalyzed coupling of a corresponding halide with a diboron reagent.[8][9] Another established method is the reaction of a Grignard reagent with pinacolborane.[10] The diagram below illustrates a generalized pathway for synthesizing the title compound from a suitable piperidine precursor.
Caption: Generalized Miyaura borylation synthesis pathway.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound pinacol ester and an aryl bromide.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound pinacol ester, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent mixture via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
The workflow for this common application is visualized below.
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Safety and Handling
According to safety information, this compound pinacol ester is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a dry, cool, and well-ventilated place.[12]
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. usbio.net [usbio.net]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 11. Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound pinacol ester, CasNo.1048970-17-7 Hangzhou Ocean Chemical Co., Ltd. China (Mainland) [hzocean.lookchem.com]
Technical Guide: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
CAS Number: 1048970-17-7
This technical guide provides an in-depth overview of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, and applications, with a focus on its role in modern synthetic chemistry.
Compound Identification and Properties
This compound is a versatile piperidine-based boronic acid pinacol ester, widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity, while the boronic ester moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1048970-17-7 | [1][2][3] |
| Molecular Formula | C₁₆H₃₀BNO₄ | [1][2][3] |
| Molecular Weight | 311.22 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 60-65 °C | [3] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | [4] |
| Storage Temperature | 2-8°C | [3] |
| Synonyms | N-Boc-piperidine-4-boronic acid pinacol ester, 1-Boc-piperidin-4-ylboronic acid pinacol ester | [2][3][5] |
Synthesis via Miyaura Borylation
The most common and efficient method for synthesizing tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is the Miyaura borylation reaction. This involves a palladium-catalyzed coupling of a suitable piperidine precursor with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Miyaura Borylation (General Procedure)
This protocol is a generalized procedure based on established Miyaura borylation methods for aryl and alkyl halides.[6][7] Researchers should optimize conditions for their specific substrate and scale.
-
Reaction Setup: To a dry reaction vessel, add 1-Boc-4-iodopiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMSO). To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This reaction forms a carbon-carbon bond between the piperidine ring and various aryl or heteroaryl halides, a common strategy in the synthesis of pharmaceutical agents and other complex organic molecules.[8]
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol provides a general framework for the coupling of the title compound with an aryl or heteroaryl halide.[9] Conditions should be optimized for each specific substrate pairing.
-
Reactant Mixture: In a reaction vessel, combine the aryl halide (1.0 eq), tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Catalyst: Add a degassed solvent system, often a mixture like dioxane/water or toluene/water. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified, usually by column chromatography, to afford the desired coupled product.
References
- 1. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | C16H30BNO4 | CID 43811073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-Boc-piperidine-4-boronic acid pinacol ester 97 1048970-17-7 [sigmaaldrich.com]
- 4. Tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | CAS 1450657-55-2 | High Purity Boronic Ester Supplier in China [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Prominence of Piperidine Boronic Acids in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – The convergence of two highly privileged scaffolds in medicinal chemistry, the piperidine ring and the boronic acid functional group, has paved the way for a new generation of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general applications of piperidine boronic acids in drug discovery, highlighting their synthesis, mechanism of action, and clinical significance.
The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[1][2][3] Concurrently, the incorporation of a boronic acid group has emerged as a powerful strategy in drug design.[4] This functional group can form reversible covalent bonds with key amino acid residues in enzyme active sites, leading to potent and selective inhibition.[5][6] The clinical success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has spurred further exploration into this chemical space.[5]
This guide will delve into the applications of piperidine boronic acids through the lens of key clinical and preclinical candidates, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and discovery workflows.
Key Therapeutic Areas and Mechanisms of Action
Piperidine boronic acids have shown significant promise in several therapeutic areas, most notably in oncology and metabolic diseases. Their unique mode of action often involves the inhibition of serine proteases, a large family of enzymes implicated in a wide range of pathologies.
Proteasome Inhibition in Oncology: The Case of Delanzomib
Delanzomib (CEP-18770) is a potent, orally active piperidine boronic acid derivative that acts as a selective inhibitor of the chymotrypsin-like activity of the 20S proteasome.[5][7] The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy, particularly in multiple myeloma.[6]
By inhibiting the proteasome, Delanzomib disrupts the degradation of key regulatory proteins, including the inhibitor of nuclear factor-kappa B (IκB). This leads to the accumulation of IκB and subsequent inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[7][8][9] The downstream effects of proteasome inhibition by Delanzomib include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[10][11]
Below is a diagram illustrating the signaling pathway affected by Delanzomib.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes: The Case of Dutogliptin
Dutogliptin is a piperidine boronic acid derivative that was developed as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[12] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
By inhibiting DPP-4, Dutogliptin prolongs the activity of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release.[13][14] This ultimately results in improved glycemic control in patients with type 2 diabetes.[14]
The signaling pathway for DPP-4 inhibition is depicted below.
Fibroblast Activation Protein (FAP) Inhibition: The Case of Talabostat
Talabostat (Val-boroPro) is a dipeptide boronic acid that inhibits several dipeptidyl peptidases, including fibroblast activation protein (FAP), DPP-IV, DPP8, and DPP9.[9] FAP is a serine protease that is overexpressed on the surface of cancer-associated fibroblasts in the tumor microenvironment and is implicated in tumor growth and invasion.[15]
The inhibition of FAP by Talabostat has been explored as a potential anti-cancer strategy.[4] Additionally, by inhibiting DPPs, Talabostat can stimulate the production of cytokines and chemokines, leading to an enhanced anti-tumor immune response.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed piperidine boronic acid derivatives.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| Delanzomib | 20S Proteasome (chymotrypsin-like activity) | Enzyme Inhibition | IC50: 3.8 nM | [5][7] |
| Dutogliptin | DPP-4 | Enzyme Inhibition | Data not publicly available | - |
| Talabostat | DPP-IV | Enzyme Inhibition | IC50: < 4 nM, Ki: 0.18 nM | [9] |
| Talabostat | FAP | Enzyme Inhibition | IC50: 560 nM | [9] |
| Talabostat | DPP8 | Enzyme Inhibition | IC50: 4 nM, Ki: 1.5 nM | [9] |
| Talabostat | DPP9 | Enzyme Inhibition | IC50: 11 nM, Ki: 0.76 nM | [9] |
Table 2: Pharmacokinetic Parameters in Humans
| Compound | Parameter | Value | Dosing | Reference(s) |
| Delanzomib | Profile | Linear plasma pharmacokinetics | N/A | [17] |
| Dutogliptin | Apparent Clearance (CL/F) | 176 L/h | Oral | [12][18] |
| Dutogliptin | Terminal Elimination Half-life (t1/2) | 12.2 hours | Oral | [12][18] |
| Dutogliptin | Bioavailability | ~100% | Subcutaneous | [7][19] |
| Talabostat | Mean Half-life (t1/2) | 2.8 hours | Oral (pediatric) | [8] |
| Talabostat | AUC0-8 | 7.0 ng·h/mL | 100 µg/m² (pediatric) | [8] |
| Talabostat | AUC0-8 | 20 ng·h/mL | 200 µg/m² (pediatric) | [8] |
| Talabostat | AUC0-8 | 34 ng·h/mL | 350 µg/m² (pediatric) | [8] |
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of piperidine boronic acids.
General Synthetic Workflow for Piperidine Boronic Acids
The synthesis of piperidine boronic acids can be achieved through various routes. A common strategy involves the construction of the piperidine ring followed by the introduction of the boronic acid moiety, or the use of a pre-functionalized piperidine precursor. A general workflow is illustrated below.
Representative Synthetic Protocol: Rh-Catalyzed Cross-Coupling to form 3-Aryl-Piperidines
This protocol is adapted from a method for the synthesis of 3-substituted piperidines from arylboronic acids and a dihydropyridine precursor.[20][21]
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, a 7 mL vial equipped with a magnetic stir bar is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed with a rubber septum, removed from the glovebox, and placed under vacuum before being purged with argon (this cycle is repeated three times). Toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The resulting solution is stirred at 70 °C.
-
Cross-Coupling Reaction: After 10 minutes of stirring the catalyst solution, the arylboronic acid (1.5 mmol, 3.0 equiv) and the dihydropyridine (0.5 mmol, 1.0 equiv) are added. The reaction mixture is stirred at 70 °C for 20 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (5 mL). The mixture is passed through a short plug of silica gel, which is then washed with an additional 20 mL of diethyl ether. The combined organic solvents are removed in vacuo. The crude product is purified by column chromatography on silica gel.
Biological Evaluation Protocols
Proteasome Activity Assay (Fluorogenic)
This protocol is a representative method for determining the inhibitory activity of a compound like Delanzomib against the 20S proteasome.[22]
-
Cell Lysis: Human OAT3 cells are incubated with the test compound (e.g., Delanzomib) or vehicle control for 6 hours. The cells are then washed once with 200 µL of assay buffer and solubilized in 100 µL of lysis buffer.
-
Enzyme Reaction: The cell lysate is centrifuged, and 90 µL of the supernatant is transferred to a black 96-well plate. 10 µL of a fluorogenic proteasome substrate solution (e.g., Suc-LLVY-AMC) is added to each well. The plate is incubated for 1 hour at 37 °C.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 480 nm.
-
Data Analysis: The percentage of proteasome inhibition is calculated by comparing the fluorescence of the compound-treated wells to the vehicle-treated wells. IC50 values are determined by plotting the percent inhibition against a range of compound concentrations.
DPP-4 Inhibitor Screening Assay (Fluorogenic)
This protocol outlines a high-throughput screening method to identify inhibitors of DPP-4, such as Dutogliptin.[23][24][25]
-
Reagent Preparation: Prepare a 4x solution of the test inhibitor in DPP-4 assay buffer. Prepare an enzyme control (uninhibited) using only the assay buffer. An inhibitor control (e.g., sitagliptin) can also be prepared.
-
Assay Plate Setup: Add 25 µL of the 4x test inhibitor solution, enzyme control, or inhibitor control to duplicate wells of a 96-well plate.
-
Enzyme Reaction Initiation: Prepare an Inhibition Reaction Mix containing DPP-4 enzyme and assay buffer. Add 50 µL of this mix to each well. Prepare a Substrate Reaction Mix containing the DPP-4 fluorogenic substrate. Add 25 µL of this mix to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at multiple time points.
-
Data Analysis: Calculate the rate of reaction for each well. The percent relative inhibition is determined by comparing the reaction rates of the test inhibitor wells to the enzyme control wells.
Experimental Workflow for High-Throughput Screening (HTS) of Piperidine Boronic Acid Libraries
The discovery of novel piperidine boronic acid inhibitors often begins with the screening of a compound library. A typical workflow is as follows:
Conclusion and Future Directions
Piperidine boronic acids represent a promising class of compounds in drug discovery, with demonstrated applications in oncology and metabolic diseases. Their unique ability to combine the favorable pharmacokinetic properties of the piperidine scaffold with the potent, reversible covalent inhibition mechanism of the boronic acid moiety makes them attractive candidates for targeting a wide range of enzymes.
Future research in this area will likely focus on several key aspects:
-
Expansion to New Targets: Exploring the utility of piperidine boronic acids against other enzyme classes and in different therapeutic areas.
-
Improving Selectivity: Fine-tuning the piperidine and boronic acid substituents to enhance selectivity for the target enzyme and reduce off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically investigating the relationship between the chemical structure of piperidine boronic acids and their biological activity to guide the design of more potent and effective drug candidates.[1][26][27][28]
-
Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider diversity of piperidine boronic acid derivatives.
The continued exploration of this chemical class holds significant potential for the development of novel and effective therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and delanzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Delanzomib, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic analysis of dutogliptin, a selective dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 21. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 22. Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 24. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Boc-piperidine-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A particularly valuable application of this reaction in medicinal chemistry is the synthesis of 4-arylpiperidines, a privileged scaffold found in numerous biologically active compounds and approved drugs.[3][4][5] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative with various aryl and heteroaryl halides.
This compound pinacol ester is a versatile and stable reagent that serves as a key building block for introducing the piperidine moiety onto aromatic and heteroaromatic systems.[3][6] The resulting 4-arylpiperidine structures are of significant interest in drug discovery, with applications targeting a wide range of biological pathways.[3][7] The Boc (tert-butoxycarbonyl) protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions to allow for further synthetic modifications.
These protocols are designed to serve as a starting point for reaction optimization and scale-up, providing researchers with the necessary information to efficiently synthesize a diverse library of 4-arylpiperidine derivatives.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound pinacol ester with a variety of aryl and heteroaryl halides. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | ~80 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | High |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 75-90 |
Table 2: Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16-24 | 15-80 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF | 90 | 12 | 70-85 |
| 3 | 2-Chloropyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (5:1) | 80 | 18 | 60-75 |
| 4 | 5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~90 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester (1.1 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, Na₂SO₄, silica gel)
General Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by degassed water to the reaction mixture via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpiperidine derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Boc-piperidine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative with various aryl and heteroaryl halides. This versatile building block is crucial in medicinal chemistry for the synthesis of novel drug candidates, particularly those targeting neurological disorders.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It involves the palladium-catalyzed reaction of an organoboron compound, such as this compound pinacol ester, with an organic halide or triflate.[1][2] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials. The 1-Boc-piperidine moiety is a common scaffold in medicinal chemistry, and its incorporation into complex molecules via Suzuki-Miyaura coupling is a key strategy in drug discovery.
Catalyst Selection and Performance
The choice of palladium catalyst and reaction conditions is critical for a successful Suzuki-Miyaura coupling reaction. While a direct comparative study for this compound is not extensively available, data from structurally related N-Boc protected heterocyclic substrates provide valuable insights into catalyst performance.
Table 1: Performance of Common Palladium Catalysts in Suzuki-Miyaura Coupling of N-Boc Protected Heterocycles with Aryl Halides
| Catalyst / Ligand | Coupling Partner 1 | Coupling Partner 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 94 |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 |
| Pd₂(dba)₃ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 |
| Pd(OAc)₂ / PCy₃ | 4-Trifluoromethylphenyl triflate | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| PdCl₂(XPhos)₂ | Aryl tosylate | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 87 |
Key Observations:
-
Pd(dppf)Cl₂ often demonstrates superior performance for substrates containing heteroatoms, providing high yields in shorter reaction times compared to Pd(PPh₃)₄.[3]
-
Buchwald-type catalysts , such as those employing the SPhos ligand, are highly active for a broad range of substrates, including challenging aryl chlorides, and can be effective at very low catalyst loadings.[3]
-
Pd(PPh₃)₄ , a traditional catalyst, can be effective but may require longer reaction times and higher catalyst loadings for more complex substrates.[3]
-
For challenging couplings, especially with unstable boronic acids, the use of a precatalyst that rapidly generates the active Pd(0) species can be crucial for achieving high yields.[4]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound pinacol ester with aryl or heteroaryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or 1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide, this compound pinacol ester, Pd(dppf)Cl₂, and the chosen base.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates using a Buchwald Precatalyst (e.g., SPhos G2)
This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates.
Materials:
-
This compound pinacol ester (1.5 equiv)
-
Aryl/heteroaryl chloride (1.0 equiv)
-
SPhos Pd G2 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene or Dioxane
-
Nitrogen or Argon gas (in a glovebox)
Procedure:
-
Inside a glovebox, add the aryl/heteroaryl chloride, this compound pinacol ester, SPhos Pd G2 precatalyst, and potassium phosphate to a dry reaction vessel.
-
Add degassed toluene or dioxane to the vessel.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh catalyst or a pre-catalyst. Ensure rigorous degassing to prevent catalyst oxidation. |
| Poor oxidative addition | For less reactive halides (e.g., chlorides), use a more electron-rich and bulky ligand like SPhos or XPhos. Increase the reaction temperature. | |
| Inefficient transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. Add a small amount of water to improve the solubility of the base. | |
| Boronic Acid Decomposition | Harsh basic conditions | Use a milder base like KF or Na₂CO₃. |
| High temperature | Run the reaction at the lowest effective temperature. | |
| Presence of water | For highly sensitive substrates, consider using anhydrous conditions. |
For further troubleshooting and optimization, consulting the primary literature for specific substrate classes is recommended.
References
A Comprehensive Guide to the Application of 1-Boc-piperidine-4-boronic acid pinacol ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Boc-piperidine-4-boronic acid pinacol ester, a versatile building block in modern organic and medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp³) bonds, yielding 4-aryl and 4-heteroaryl piperidines. These motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.
Chemical and Physical Properties
This compound pinacol ester, also known as tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate, is a stable and easy-to-handle white to pale yellow solid.[1] Its Boc-protected nitrogen and pinacol boronic ester moiety make it an ideal reagent for Suzuki-Miyaura cross-coupling reactions, minimizing side reactions and facilitating purification.
| Property | Value |
| CAS Number | 1048970-17-7[2] |
| Molecular Formula | C₁₆H₃₀BNO₄[2] |
| Molecular Weight | 311.22 g/mol [2] |
| Appearance | White to pale yellow solid[1] |
| Melting Point | 60-65 °C |
| Storage | 2-8°C |
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] In the context of this compound pinacol ester, it enables the coupling of the piperidine core with various aryl and heteroaryl halides or triflates. This reaction is central to the synthesis of compounds with applications in drug discovery, particularly for neurological disorders and as kinase inhibitors.[1][4]
A typical Suzuki-Miyaura reaction involves an organoboron compound (the piperidine boronic ester), an organic halide, a palladium catalyst, and a base in a suitable solvent.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound pinacol ester with an aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole, 2-chloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask and condenser
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and deionized water (2 mL) via syringe.[6]
-
Stir the reaction mixture and heat to 80-100°C under the inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Data Presentation: Expected Reactivity and Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling with various aryl halides. The reactivity of the halide generally follows the trend I > Br > OTf >> Cl.[8]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | High |
| 2 | 2-Chloropyridine | PdCl₂(dppf) (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to High |
| 3 | 3-Iodobenzonitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 6 | High |
| 4 | 4-(Trifluoromethyl)phenyl triflate | Pd(OAc)₂/PCy₃ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | Moderate to High |
Protocol 2: Boc-Deprotection of 4-Aryl-N-Boc-piperidines
The Boc protecting group can be readily removed under acidic conditions to yield the corresponding secondary amine, which can be used in subsequent synthetic steps.
Materials:
-
4-Aryl-N-Boc-piperidine (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-aryl-N-Boc-piperidine (1.0 mmol) in DCM (10 mL) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[9]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-arylpiperidine.
Experimental Workflow and Application in Drug Discovery
The synthesis of 4-arylpiperidines using this compound pinacol ester is a key step in the development of various therapeutic agents. The following diagrams illustrate the general experimental workflow and a conceptual application in a signaling pathway relevant to kinase inhibitors.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. scbt.com [scbt.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Application Notes: Optimizing Suzuki-Miyaura Coupling Reactions for Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The construction of heterobiaryl motifs, prevalent in numerous biologically active molecules, frequently relies on the coupling of heteroaryl halides with (hetero)aryl boronic acids or their derivatives.[3][4]
However, the unique electronic properties and potential for catalyst inhibition by heteroatoms, particularly nitrogen, present distinct challenges compared to their purely carbocyclic aryl counterparts.[5][6][7] Selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. These notes provide a comprehensive guide to navigating the complexities of Suzuki-Miyaura couplings involving heteroaryl halides, with a focus on practical protocols and condition selection.
Key Reaction Parameters and Data
Successful Suzuki-Miyaura coupling of heteroaryl halides hinges on the careful selection of several interdependent parameters. The following tables summarize conditions and yields for various classes of heteroaryl halides, providing a starting point for reaction optimization.
Table 1: Coupling of Nitrogen-Containing Heteroaryl Chlorides
Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation.[5][7] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial to mitigate this inhibition and facilitate the challenging oxidative addition of the C-Cl bond.[5][6]
| Heteroaryl Chloride | Boronic Acid/Ester | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ (1.5-2.0) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 | [8] |
| 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)₂ / Ligand 1* (1.0) | K₃PO₄ | Dioxane | 100 | 12 | 96 | [4] |
| 6-Chloroindole | Phenylboronic acid | P1 Precatalyst** (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 92 | [3] |
| 3-Chloroindazole | 4-Tolylboronic acid | P1 Precatalyst** (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 15-20 | 94 | [3] |
| 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | P2 Precatalyst*** (2.5) | K₃PO₄ | Dioxane/H₂O | 60 | 15-20 | 85 | [3] |
| *Ligand 1 refers to 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos). | ||||||||
| **P1 Precatalyst is a Buchwald palladacycle precatalyst. | ||||||||
| ***P2 Precatalyst is a different Buchwald palladacycle precatalyst. |
Table 2: Coupling of Five-Membered Heteroaryl Halides (S, O)
Thiophenes and furans are common substrates, but their boronic acids can be prone to instability and protodeboronation.[4] Efficient catalyst systems enable their coupling even with less reactive aryl chlorides.[4]
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 5-Chloro-2-thiophenecarbaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ / RuPhos (0.25) | K₃PO₄ | Dioxane | 100 | 12 | 71 | [4] |
| 2-Bromothiophene | Phenylboronic acid | PdCl₂(dppf) (3.0) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 98 | [9] |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 | [10] |
| Benzothiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 82 | [10] |
Visualized Workflows and Mechanisms
Understanding the sequence of operations and the underlying catalytic cycle is essential for troubleshooting and successful execution.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 1-Boc-piperidine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. The deprotection of 1-Boc-piperidine-4-boronic acid and its pinacol ester is a critical step in the synthesis of various biologically active molecules, where the piperidine-4-boronic acid moiety serves as a key building block. This document provides detailed protocols for the acidic deprotection of this compound and its pinacol ester, a comparison of common acidic reagents, and a discussion on the stability of the boronic acid functional group under these conditions.
Data Presentation
The selection of the deprotection agent can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of common acidic conditions for Boc deprotection, with typical outcomes.
| Deprotection Reagent | Typical Conditions | Reaction Time | Yield | Product Form | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 0.5 - 2 hours | High to Quantitative | TFA Salt (often oily) | TFA is volatile and corrosive. The resulting TFA salt may require an additional salt exchange step if a different salt form is desired. Potential for t-butyl cation side reactions with sensitive substrates.[1] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane or Methanol | 0.5 - 4 hours | High to Quantitative | Hydrochloride Salt (often crystalline) | HCl solutions in organic solvents are commercially available or can be prepared. The hydrochloride salt is often a stable, crystalline solid, which can facilitate purification by precipitation and filtration.[1] |
| Alternative Mild Acid | p-Toluenesulfonic acid in a deep eutectic solvent | 15 minutes | Almost Quantitative | Tosylate Salt | A greener alternative to strong acids, offering simple product recovery.[2] |
Experimental Protocols
Two primary methods for the acidic deprotection of this compound pinacol ester are detailed below. The choice of method may depend on the desired salt form of the product and the scale of the reaction. The resulting product, piperidine-4-boronic acid pinacol ester hydrochloride, is a commercially available compound, indicating the stability and common use of this salt form.
Protocol 1: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is often preferred when a crystalline hydrochloride salt of the product is desired, which can simplify purification.
Materials:
-
This compound pinacol ester
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a stirred solution of this compound pinacol ester (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 4M HCl in 1,4-dioxane (3-5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the hydrochloride salt of the deprotected piperidine may precipitate from the solution.
-
If precipitation occurs, the product can be isolated by filtration. Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.
-
If no precipitation occurs, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
-
Dry the piperidine-4-boronic acid pinacol ester hydrochloride salt under vacuum.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for Boc deprotection.
Materials:
-
This compound pinacol ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound pinacol ester (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.
-
To isolate the free amine, carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine-4-boronic acid pinacol ester.
Note on Boronic Acid Stability: While boronic acids and their pinacol esters are generally stable, prolonged exposure to strong acidic conditions can potentially lead to protodeboronation.[3] It is therefore recommended to use the minimum reaction time necessary for complete deprotection and to monitor the reaction closely. For particularly sensitive substrates, a two-step deprotection via a diethanolamine-boronate intermediate may be considered as a milder alternative.
Mandatory Visualization
Caption: Workflow for the deprotection of this compound pinacol ester.
Caption: Relationship between deprotection reagents and the resulting product forms.
References
Application Notes and Protocols: Solvent Selection for Reactions Involving 1-Boc-piperidine-4-boronic Acid and its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 1-Boc-piperidine-4-boronic acid and its more commonly used, stable pinacol ester derivative, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, in common organic reactions. Emphasis is placed on solvent selection and its impact on reaction outcomes.
Introduction
This compound and its pinacol ester are versatile building blocks in medicinal chemistry and organic synthesis. The piperidine moiety is a common scaffold in many pharmaceutical agents, and the boronic acid functional group allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The Boc-protecting group enhances stability and solubility in organic solvents. The pinacol ester is generally preferred due to its enhanced stability and ease of handling compared to the free boronic acid.
These reagents are frequently employed in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions to introduce the 1-Boc-piperidine-4-yl moiety onto aromatic and heteroaromatic systems. The choice of solvent is a critical parameter in these reactions, influencing solubility of reactants, catalyst activity, and ultimately, reaction yield and purity.
Physicochemical Properties and Stability
This compound pinacol ester is a white to off-white solid. It is generally stable under ambient conditions but should be stored in a cool, dry place. Boronic acids and their esters can be susceptible to degradation, particularly protodeboronation, in the presence of strong acids, bases, or oxidizing agents. The pinacol ester provides significant protection against these degradation pathways compared to the free boronic acid.
Solvent Selection and Solubility Profile
Table 1: Estimated Solubility of this compound pinacol ester in Common Organic Solvents
| Solvent Class | Solvent | Estimated Solubility | Typical Use in Reactions |
| Ethers | Tetrahydrofuran (THF) | Soluble | Suzuki, Chan-Lam |
| 1,4-Dioxane | Soluble | Suzuki, Buchwald-Hartwig | |
| Diethyl ether | Moderately Soluble | General Purpose | |
| Hydrocarbons | Toluene | Soluble | Suzuki, Buchwald-Hartwig |
| Hexanes | Sparingly Soluble | Anti-solvent for precipitation | |
| Amides | Dimethylformamide (DMF) | Highly Soluble | Suzuki, Chan-Lam |
| Dimethylacetamide (DMAc) | Highly Soluble | High-temperature reactions | |
| Alcohols | Methanol (MeOH) | Soluble | Co-solvent, can interfere |
| Ethanol (EtOH) | Soluble | Co-solvent, can interfere | |
| Isopropanol (IPA) | Soluble | Co-solvent | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | General Purpose, Chan-Lam |
| Chloroform | Highly Soluble | General Purpose | |
| Nitriles | Acetonitrile (MeCN) | Soluble | Chan-Lam |
| Water | Water | Insoluble | Often used with a co-solvent |
Disclaimer: The solubility data in Table 1 is estimated based on the general properties of N-Boc protected amines and pinacol boronate esters and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid or ester with an organohalide. It is a powerful method for forming C-C bonds.
This protocol is adapted from a procedure described in patent literature.
Reaction:
Caption: Chan-Lam Coupling Reaction Scheme.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Amine or phenol (1.0-1.5 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1-1.0 equiv)
-
Base (e.g., pyridine, triethylamine, optional, can also be the solvent)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Oxidant (often atmospheric oxygen)
Procedure:
-
To a reaction vessel, add the amine or phenol, this compound pinacol ester, and the copper catalyst.
-
Add the solvent and the base (if used).
-
Stir the reaction mixture at room temperature to 80 °C, open to the air or under an oxygen atmosphere, until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an organohalide and an amine. In the context of this reagent, it would typically be used to prepare amines substituted with an aryl or heteroaryl group, which is the reverse of the typical use of this building block. However, for completeness, a generalized protocol is provided.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the starting material and its potential reaction pathways, as well as a generalized experimental workflow.
Caption: Reaction pathways for this compound pinacol ester.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The selection of an appropriate solvent is crucial for the successful application of this compound and its pinacol ester in organic synthesis. While polar aprotic solvents like DMF and 1,4-dioxane are commonly employed for Suzuki-Miyaura couplings, other solvents such as toluene and THF can also be effective depending on the specific substrates and reaction conditions. For Chan-Lam couplings, dichloromethane and acetonitrile are often suitable choices. The provided protocols and data serve as a guide for researchers to optimize their reaction conditions and achieve desired outcomes in the synthesis of novel compounds.
Application Notes and Protocols for Base Selection in Suzuki Coupling with Piperidine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules containing saturated heterocycles like piperidine. The choice of base is a critical parameter that significantly influences the yield, reaction rate, and selectivity of the Suzuki coupling of piperidine boronic esters. These application notes provide a detailed guide to selecting the appropriate base for this transformation, complete with comparative data and experimental protocols.
The Critical Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in the transmetalation step. It activates the boronic ester, typically by forming a more nucleophilic boronate species.[1][2] This "ate" complex then readily transfers its organic group to the palladium center. The selection of the base can influence the rate of this step and, consequently, the overall efficiency of the reaction.[2] Common classes of bases used in Suzuki couplings include carbonates, phosphates, hydroxides, and fluorides.[2] For piperidine boronic esters, which can be sensitive to harsh conditions, the choice of a suitable base is paramount to achieving high yields and minimizing side reactions.
Comparative Analysis of Base Performance
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of quantitative data from various studies illustrating the performance of different bases in Suzuki-Miyaura coupling reactions. While not all examples involve piperidine boronic esters directly, they provide valuable insights into the relative efficacy of different bases.
| Entry | Base | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand System | Solvent | Yield (%) | Reference |
| 1 | K₃PO₄ | Aryl Halide | Phenylboronic acid | Pd(OAc)₂ / Ligand | Toluene/H₂O | 95 | [2] |
| 2 | K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 88 | [2] |
| 3 | Cs₂CO₃ | Aryl Halide | Phenylboronic acid | Pd₂(dba)₃ / Ligand | THF | 71 | [3] |
| 4 | NaOH | Sterically Hindered Boronic Ester | Aryl Halide | Pd₂(dba)₃ / Ligand | DME | >NaOH was superior to phosphate and carbonate bases in this specific case. | [4] |
| 5 | KF | Base-Labile Substrates | Boronic Acid | Pd Catalyst | Anhydrous | Effective for base-sensitive substrates.[5] | |
| 6 | KOtBu | Aryl Chloride | Phenylboronic acid | Pd Catalyst / NHC Ligand | Ethanol/H₂O | High | General knowledge |
Note: Data is compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful Suzuki-Miyaura coupling reactions. Below are representative protocols for the coupling of an N-protected piperidine boronic ester with an aryl bromide using different classes of bases.
Protocol 1: General Procedure using a Phosphate Base (e.g., K₃PO₄)
This protocol is a robust starting point for the Suzuki coupling of N-Boc-piperidine-4-boronic acid pinacol ester with an aryl bromide.
Materials:
-
N-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Water (optional, but often beneficial)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, N-Boc-piperidine-4-boronic acid pinacol ester, potassium phosphate, and the palladium catalyst.
-
Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Carbonate Base (e.g., K₂CO₃)
Carbonate bases are a common and cost-effective choice for many Suzuki couplings.
Materials:
-
N-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Solvent mixture (e.g., Acetonitrile/Water 4:1)
Procedure:
-
To a flask equipped with a magnetic stirrer and a condenser, add the aryl bromide, N-Boc-piperidine-4-boronic acid pinacol ester, potassium carbonate, and the palladium catalyst.
-
Add the solvent mixture.
-
Heat the reaction mixture to reflux (typically 80 °C) in an oil bath with stirring for 1-2 hours.
-
Monitor the reaction for completion.
-
After cooling, the product can be extracted with an organic solvent and purified as described in Protocol 1.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different bases. In some cases, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃. Also, consider optimizing the catalyst, ligand, solvent, and temperature.
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic. It is often promoted by strong bases and the presence of water.[1] Using anhydrous conditions and milder bases like KF can sometimes mitigate this issue.[1][5]
-
Steric Hindrance: For sterically hindered substrates, stronger bases and more active catalyst systems may be required to achieve good conversion.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of piperidine boronic esters. While a universal "best" base does not exist, a systematic approach to screening common bases such as carbonates and phosphates will often lead to optimal reaction conditions. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the field of organic synthesis and drug development.
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 1-Boc-piperidine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-piperidine-4-boronic acid pinacol ester is a versatile and highly valuable building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, combining a piperidine scaffold with a stable boronic acid pinacol ester, makes it an ideal reagent for introducing the piperidine moiety into complex molecules through Suzuki-Miyaura cross-coupling reactions. This document provides detailed application notes and protocols for the large-scale synthesis of this key intermediate and its subsequent use in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS) and protein kinases.
Introduction
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] this compound pinacol ester serves as a practical and efficient synthon for incorporating this important heterocyclic fragment. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and prevents unwanted side reactions, while the pinacol ester of the boronic acid provides enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the free boronic acid.[2][3]
This reagent has found extensive application in the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[2] Its use in the synthesis of kinase inhibitors and drug candidates for neurological disorders highlights its significance in modern drug discovery.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound pinacol ester is presented in the table below.
| Property | Value |
| CAS Number | 1048970-17-7 |
| Molecular Formula | C₁₆H₃₀BNO₄ |
| Molecular Weight | 311.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 60-65 °C |
| Purity | ≥97% |
| Storage | Store at 2-8°C under an inert atmosphere |
Large-Scale Synthesis Protocol
The following protocol describes a robust and scalable method for the synthesis of this compound pinacol ester via a Miyaura borylation reaction, suitable for kilogram-scale production.
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of small molecule kinase inhibitors. It includes synthetic procedures for key inhibitor scaffolds, protocols for biochemical and cell-based assays to determine inhibitor potency, and a summary of quantitative data for representative compounds. Additionally, signaling pathways and experimental workflows are visualized to provide a comprehensive overview for researchers in drug discovery and development.
I. Synthesis of Kinase Inhibitor Scaffolds
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Several heterocyclic scaffolds have been identified as "privileged," meaning they can serve as frameworks for developing inhibitors against various kinases. This section details the synthesis of three such important scaffolds: quinazolinone-based EGFR inhibitors, pyrimidine-based Aurora kinase inhibitors, and pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors.
Synthesis of Quinazolinone-Based EGFR Inhibitors
The quinazolinone core is a key feature of many clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors. The following protocol describes a general synthesis of 2-substituted-3-methylquinazolin-4(3H)-one derivatives.
Experimental Protocol:
Step 1: Synthesis of 2-amino-N-methylbenzamide (2) Isatoic anhydride (1.0 eq) is dissolved in a suitable solvent such as DMF. Methylamine solution (40% in water, 2.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which the solvent is removed under reduced pressure to yield 2-amino-N-methylbenzamide (2).
Step 2: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (3) Compound 2 (1.0 eq) is dissolved in glacial acetic acid. 2-Chloroacetyl chloride (3.0 eq) is added, and the mixture is heated to reflux for 10 hours. After cooling, the mixture is concentrated, neutralized with aqueous sodium carbonate solution, and the resulting precipitate is filtered and recrystallized from isopropyl alcohol to give compound 3.[1]
Step 3: Synthesis of 2-((aryl/heteroaryl)methyl)-3-methylquinazolin-4(3H)-one (4) To a solution of compound 3 (1.0 eq) in a solvent like acetone, an appropriate aryl or heteroaryl alcohol (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is stirred at reflux for 6 hours. The solvent is then evaporated, and the residue is purified by column chromatography.
Step 4: Synthesis of final 2-substituted-3-methylquinazolin-4(3H)-one derivatives (5a-p) Compound 4 (1.0 eq) is dissolved in toluene, and the corresponding aniline (2.0 eq) and a catalytic amount of glacial acetic acid are added. The mixture is refluxed with a Dean-Stark trap for 12 hours. After cooling, the solvent is evaporated, and the crude product is purified by recrystallization from acetonitrile to yield the final products.[1][2]
II. In Vitro Kinase Activity Assays
Determining the potency of synthesized compounds against their target kinases is a critical step in the drug discovery process. This is typically achieved through in vitro kinase assays that measure the extent of inhibitor-induced reduction in kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to the amount of ADP generated and therefore inversely proportional to the kinase inhibition.
Experimental Protocol:
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (kinase inhibitors)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
HTRF® assays are based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and are used to detect the phosphorylation of a substrate by a kinase.
Experimental Protocol:
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds
-
HTRF® KinEASE™ kit with Eu³⁺-cryptate labeled anti-phospho-specific antibody and Streptavidin-XL665
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup:
-
Dispense test compounds and controls into the assay plate.
-
Add the kinase to all wells.
-
Add the biotinylated substrate and ATP mixture to initiate the reaction.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Add the HTRF® detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665) to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
Data Analysis: The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) is calculated. The IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration.
III. Cellular Assays for Kinase Inhibitor Evaluation
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit a kinase within a cellular environment.
Cellular Phosphorylation ELISA
This assay measures the phosphorylation of a specific kinase substrate within cells, providing a direct readout of the target kinase's activity.
Experimental Protocol:
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Test compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 10 minutes.
-
-
ELISA:
-
Transfer the cell lysate to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the phospho-specific detection antibody.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
Following another incubation and wash, add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Determine the IC50 value by plotting the absorbance against the inhibitor concentration.[3]
IV. Quantitative Data of Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of several well-characterized kinase inhibitors against a panel of kinases. This data allows for a comparative analysis of their potency and selectivity.
Table 1: IC50 Values of Selected EGFR Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| Gefitinib | EGFR | 0.41 | Biochemical |
| Erlotinib | EGFR | 0.045 µM | Biochemical |
| Compound 6d (Quinazolinone-based) | EGFR | 69 | Biochemical |
| Compound 8b (Quinazolinone-based) | EGFR | 1.37 | Biochemical |
Data sourced from multiple studies for comparison.[4][5][6]
Table 2: IC50 Values of Selected Multi-Kinase Inhibitors against a Kinase Panel
| Inhibitor | AURKB (nM) | CDK2 (nM) | VEGFR2 (nM) | PDGFRβ (nM) | c-Kit (nM) |
| Axitinib | - | - | 0.2 | 1.6 | 1.7 |
| Pazopanib | - | - | 30 | 84 | 74 |
| Sorafenib | - | - | 90 | 58 | 68 |
This table presents a selection of data from larger kinase panel screens to illustrate inhibitor selectivity profiles.[3]
V. Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed inhibitors and a general experimental workflow for their evaluation.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Aurora B kinase signaling in mitosis.
Caption: CDK2/Cyclin E pathway at the G1/S checkpoint.
Caption: General workflow for kinase inhibitor discovery.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Piperidine Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structural motif prevalent in a vast array of pharmaceuticals and natural products. The development of efficient and highly stereoselective methods to access these structures is a cornerstone of modern medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis and application of chiral piperidine boronic acid derivatives, a versatile class of intermediates for the construction of enantiomerically enriched piperidine-containing molecules.
Enantioselective Synthesis of Chiral 3-Boryl-Tetrahydropyridines
A key strategy for accessing chiral piperidine derivatives is through the synthesis of enantioenriched 3-boryl-tetrahydropyridines. These compounds serve as versatile chiral building blocks where the carbon-boron bond can be stereospecifically transformed into a variety of other functional groups. A notable method involves a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines.[1]
Reaction Principle and Workflow
The synthesis is a two-step process starting from readily available pyridine derivatives. First, a partial reduction of the pyridine affords a 1,2-dihydropyridine intermediate. This intermediate then undergoes a highly selective copper(I)-catalyzed protoborylation to introduce the boryl group at the 3-position with excellent control of stereochemistry.[1]
Quantitative Data for Enantioselective Protoborylation
The following table summarizes the results for the copper(I)-catalyzed enantioselective protoborylation of various 1,2-dihydropyridines.
| Entry | R¹ Group | R² Group | Yield (%) | dr | ee (%) |
| 1 | Boc | H | 95 | >20:1 | 94 |
| 2 | Boc | 4-Me | 92 | >20:1 | 95 |
| 3 | Boc | 5-Me | 96 | >20:1 | 94 |
| 4 | Cbz | H | 85 | >20:1 | 92 |
Data sourced from literature reports on the dearomatization/borylation of pyridines.[1]
Experimental Protocol: Enantioselective Protoborylation
Materials:
-
CuCl (1.0 mol %)
-
Chiral ligand (e.g., a chiral diphosphine ligand) (1.1 mol %)
-
NaOtBu (1.2 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Methanol (1.1 equiv)
-
1,2-Dihydropyridine (1.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuCl, the chiral diphosphine ligand, and NaOtBu.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add B₂pin₂ and the 1,2-dihydropyridine substrate to the reaction mixture.
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C) and add methanol dropwise.
-
Stir the reaction at this temperature until completion, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-boryl-tetrahydropyridine.
Application in the Synthesis of Bioactive Molecules: (-)-Paroxetine
The synthetic utility of enantioenriched 3-boryl-tetrahydropyridines is demonstrated in the concise synthesis of the antidepressant drug (-)-paroxetine. The C-B bond serves as a handle for a key carbon-carbon bond-forming reaction, highlighting the value of this methodology in pharmaceutical synthesis.[1]
Asymmetric Synthesis of 3-Aryl/Vinyl-Piperidines via Rh-Catalyzed Reductive Heck Reaction
A complementary and more broadly applied strategy for the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine derivative.[2][3][4][5] This method provides direct access to 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.
Catalytic Cycle
The proposed catalytic cycle for the Rh-catalyzed asymmetric carbometalation involves the coordination of the chiral ligand to the rhodium precursor, followed by transmetalation with the boronic acid. Carbometalation of the dihydropyridine and subsequent protodemetalation yields the desired product and regenerates the active catalyst.[2][3]
Quantitative Data for Rh-Catalyzed Asymmetric Reductive Heck Reaction
The following table presents a selection of results for the synthesis of 3-substituted tetrahydropyridines using various boronic acids.
| Entry | Boronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 95 | 99 |
| 2 | 4-Methoxyphenylboronic acid | 93 | 99 |
| 3 | 4-Chlorophenylboronic acid | 96 | 99 |
| 4 | 3-Thienylboronic acid | 75 | 98 |
| 5 | Vinylboronic acid | 82 | 95 |
| 6 | 4-Pyrazolylphenylboronic acid | 58 | 96 |
Data compiled from studies by Fletcher and coworkers. The reaction is noted for its broad functional group tolerance.[2][5]
Experimental Protocol: Rh-Catalyzed Cross-Coupling
Materials:
-
[Rh(cod)OH]₂ (3 mol %)
-
(S)-Segphos (7 mol %)
-
Aqueous CsOH (50 wt%, 2.0 equiv)
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
Boronic acid (3.0 equiv)
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine precursor) (1.0 equiv)
Procedure:
-
In a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ and (S)-Segphos.
-
Seal the vial, evacuate, and backfill with argon (repeat three times).
-
Add toluene, THF, and water, followed by the aqueous CsOH solution.
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid followed by the dihydropyridine derivative.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-substituted tetrahydropyridine.
Final Reduction to Chiral Piperidines
The resulting enantioenriched 3-substituted tetrahydropyridines can be readily reduced to the corresponding saturated piperidines using standard hydrogenation conditions (e.g., H₂, Pd/C) in a solvent such as methanol. This final step typically proceeds with high yield and without erosion of enantiomeric purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-Boc-piperidine-4-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 1-Boc-piperidine-4-boronic acid and its more stable precursor, this compound pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality: this compound is susceptible to degradation, particularly through protodeboronation.[1] It is often more effective to use its more stable pinacol ester derivative, this compound pinacol ester.[1][2] Ensure your boronic acid or ester is pure and has been stored correctly.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[3] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when the active Pd(0) species is formed in situ, can be sensitive to air and moisture. Ensure your catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of palladium black.[4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity and finely powdered for better solubility and reactivity.
Q2: Should I use this compound or its pinacol ester?
A2: For improved stability and handling, using the this compound pinacol ester is highly recommended.[1][2] Boronic acids, especially aliphatic ones, can be prone to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) under the reaction conditions. The pinacol ester is more robust and can be used directly, often leading to more consistent and reproducible results.
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?
A3: The base is crucial for the activation of the boronic acid (or ester) to facilitate the transmetalation step in the catalytic cycle.[5] It is believed to form a more nucleophilic boronate "ate" complex. The choice of base can significantly impact the reaction's success.
-
Inorganic bases are most common. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[6]
-
Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive aryl chlorides or sterically hindered substrates.
-
Weaker bases like K₂CO₃ or even potassium fluoride (KF) can be beneficial when dealing with base-sensitive functional groups on your substrates.
Q4: Is water necessary in my Suzuki reaction?
A4: Many Suzuki coupling protocols utilize a biphasic solvent system, such as dioxane/water or toluene/water. A small amount of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, for substrates highly sensitive to protodeboronation, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) might be beneficial.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Formation (Starting Materials Largely Unconsumed)
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species has not been generated or has been deactivated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction. Consider using a pre-formed, air-stable Pd(0) precatalyst like a palladacycle (e.g., SPhos-Pd-G3). Ensure rigorous degassing of solvents and reaction setup to prevent catalyst oxidation. |
| Poor Oxidative Addition | The aryl halide is electron-rich or sterically hindered, making the initial step of the catalytic cycle difficult. Use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition. Increasing the reaction temperature may also help overcome the activation barrier. |
| Inefficient Transmetalation | The boronic acid/ester is not being activated sufficiently. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and consider the solvent system's ability to dissolve the base. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategies |
| Protodeboronation Product (Piperidine ring without the aryl group) | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (e.g., water). This is a common issue with aliphatic boronic acids. | Use the more stable this compound pinacol ester.[2] Use a milder base (e.g., K₂CO₃, KF) if compatible with your aryl halide. Minimize the amount of water in the reaction or consider anhydrous conditions. Run the reaction at the lowest effective temperature. |
| Homocoupling Product (Biaryl of your coupling partner) | Two molecules of the aryl halide or two molecules of the boronic acid couple with each other. | This can be caused by the presence of oxygen, which can interfere with the catalytic cycle. Ensure thorough degassing. Using a slight excess (1.1-1.2 equivalents) of the boronic ester can sometimes minimize homocoupling of the limiting aryl halide. |
| Palladium Black | The palladium catalyst has precipitated out of the solution, indicating catalyst decomposition. | Ensure a strictly inert atmosphere. The choice of ligand is crucial for stabilizing the palladium catalyst; ensure the ligand is appropriate for the reaction and is not degrading. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl halides under different conditions. This data has been compiled from various sources to provide a comparative overview.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 18 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 6 | 90 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | SPhos Palladacycle G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 88 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (4) | XPhos (8) | Cs₂CO₃ (3) | t-BuOH | 110 | 24 | 75 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 82 |
Note: Yields are highly dependent on the specific substrates and reaction scale. This data is for illustrative purposes to guide optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv), finely powdered
-
Degassed solvent (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and finely powdered K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%). Then, add the degassed solvent mixture (4 mL DME, 1 mL H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 12-18 hours, or when starting material is consumed), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 1-Boc-piperidine-4-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 1-Boc-piperidine-4-boronic acid pinacol ester in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound pinacol ester is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction involving this substrate can often be attributed to several key factors. Begin by assessing the following:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[1]
-
Base Selection: The base is crucial for the transmetalation step, but an inappropriate choice can lead to side reactions.[2]
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are vital for a successful reaction. Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic ester.[1][3]
-
Reagent Quality: The purity and stability of the boronic ester, aryl halide, and solvents are paramount. Boronic esters can be susceptible to hydrolysis.[1]
Q2: I am observing significant protodeboronation of my this compound pinacol ester. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with substrates that may be sensitive to certain conditions.[4] To mitigate this:
-
Use a Milder Base: Strong bases, especially in the presence of water, can promote protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
-
Use of Pinacol Ester: The pinacol ester form of the boronic acid is generally more stable and less prone to protodeboronation than the corresponding free boronic acid.[3]
Q3: Is the Boc protecting group stable under typical Suzuki-Miyaura coupling conditions?
A3: The tert-Butyloxycarbonyl (Boc) protecting group can be labile under certain Suzuki-Miyaura reaction conditions, particularly with strong bases and elevated temperatures, leading to undesired deprotection. To maintain the integrity of the Boc group:
-
Select a Milder Base: As with preventing protodeboronation, using bases like K₂CO₃ or Cs₂CO₃ is advisable.
-
Lower Reaction Temperature: If the reaction allows, operating at a lower temperature can help preserve the Boc group.
-
Reaction Time: Minimizing the reaction time can also reduce the extent of deprotection.
Q4: What are the common side products I should look out for?
A4: Besides the desired coupled product and unreacted starting materials, common side products include:
-
Protodeboronated Piperidine: 1-Boc-piperidine resulting from the cleavage of the C-B bond.
-
Homocoupled Boronic Ester: A bi-piperidine species formed from the coupling of two molecules of the boronic ester. This is often promoted by the presence of oxygen.[3]
-
Hydrolyzed Boronic Ester: this compound, which can result from exposure to moisture.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps, presented in a logical workflow.
References
Technical Support Center: Managing Protodeboronation of Piperidine Boronic Acids
Welcome to the technical support center for managing protodeboronation of piperidine-containing boronic acids and their derivatives in Suzuki-Miyaura cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, troubleshoot, and mitigate this common, yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a particular problem for piperidine boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3][4] This reaction consumes your starting material, leading to a lower yield of the desired cross-coupled product and the formation of a piperidine byproduct that can complicate purification.
Piperidine boronic acids are a type of basic heteroaromatic boronic acid. These compounds are especially susceptible to protodeboronation due to their ability to form a reactive zwitterionic species, particularly under neutral pH conditions.[1][3] This zwitterion can undergo rapid, unimolecular decomposition. Counterintuitively, both strongly acidic or basic conditions can sometimes suppress this specific decomposition pathway by shifting the equilibrium away from the highly reactive zwitterion.[1][3]
Q2: What are the primary experimental factors that promote protodeboronation?
A2: Several factors in the reaction conditions can significantly increase the rate of protodeboronation:
-
Base Selection: The reaction is often accelerated under basic conditions, which are required for the Suzuki-Miyaura catalytic cycle.[4][5][6] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are particularly problematic.[7]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[4][7]
-
Aqueous Media: Water acts as the proton source for the C-H bond formation in protodeboronation.[7] While some Suzuki reactions require water, excessive amounts promote this side reaction.[7]
-
Inefficient Catalysis: If the main Suzuki coupling reaction is slow, the sensitive boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[7] An efficient catalyst system that promotes rapid cross-coupling can outpace the decomposition reaction.[1][3]
Q3: I'm using a piperidine boronic acid pinacol ester to increase stability, but I still see significant protodeboronation. Why?
A3: While converting a boronic acid to an ester (like a pinacol ester) does confer greater stability, it does not make the reagent immune to protodeboronation.[7] Pinacol esters can still hydrolyze back to the more reactive boronic acid in situ, especially in the presence of water and a base, which are standard components of many Suzuki reactions.[7][8] The free boronic acid is much more susceptible to decomposition. Therefore, pinacol esters are best seen as more stable handling agents and a "slow-release" form of the boronic acid, but other reaction parameters must still be optimized.[1][9]
Q4: Which form of my piperidine boronic acid is the most stable to use in a reaction?
A4: The stability of the boron reagent is critical. Using a derivative that provides a slow, controlled release of the boronic acid into the catalytic cycle is a key strategy to minimize its concentration in the reaction medium at any given time, thereby reducing the rate of protodeboronation.[1][9]
| Boron Reagent Form | Relative Stability | Key Characteristics |
| Boronic Acid | Low | Highly reactive; susceptible to decomposition. |
| Pinacol Ester (Bpin) | Moderate | More stable than the free acid but can hydrolyze in situ.[7][8][10] |
| Trifluoroborate Salt (BF₃K) | High | Highly stable, crystalline solids that act as a slow-release source of the boronic acid.[1][4] |
| MIDA Boronate | Very High | Exceptionally stable, air-stable, crystalline solids.[1][3][11] Offers a tunable, slow release under specific conditions, minimizing side reactions.[4] |
Q5: How does my choice of base impact the rate of protodeboronation?
A5: The choice of base is critical. Strong, hydroxide-containing bases tend to accelerate protodeboronation. Milder, non-hydroxide bases are often sufficient to drive the Suzuki catalytic cycle while minimizing the undesired side reaction.
| Recommended Bases (Milder) | Bases to Avoid (Harsher) |
| Potassium Phosphate (K₃PO₄)[7] | Sodium Hydroxide (NaOH)[7] |
| Cesium Carbonate (Cs₂CO₃)[7] | Potassium Hydroxide (KOH)[7] |
| Potassium Carbonate (K₂CO₃)[7] | Sodium Ethoxide (NaOEt) |
Visualizing Reaction and Troubleshooting Logic
Caption: Competing pathways in piperidine Suzuki reactions.
Caption: Decision tree for troubleshooting low-yielding reactions.
Troubleshooting Guide
Problem: My Suzuki-Miyaura reaction is giving a low yield, and I am isolating the protodeboronated piperidine as a major byproduct.
| Probable Cause | Recommended Solution(s) |
| Inappropriate Base Selection | Switch from strong bases (NaOH, KOH) to a weaker, non-hydroxide base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[7] |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C).[7] If the reaction is too slow, consider using a more active catalyst system rather than increasing the heat.[7] |
| Presence of Excess Water | Ensure strictly anhydrous conditions. Use anhydrous solvents, bake glassware before use, and handle reagents under an inert atmosphere. Consider adding activated molecular sieves (4Å) to the reaction mixture.[7] |
| Inefficient Catalytic System | An inefficient catalyst allows the boronic acid to decompose before it can couple. Increase the rate of the productive reaction by using a more active catalyst system. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or use highly active pre-formed Pd(0) precatalysts.[7][12] A modest increase in catalyst loading may also be beneficial.[7] |
| Inherently Unstable Boron Reagent | If optimization of other parameters fails, the piperidine boronic acid or its pinacol ester may be too unstable under the reaction conditions. Convert the boronic acid to a more robust form, such as a MIDA boronate or a trifluoroborate salt, to take advantage of the "slow-release" principle.[1][3][4] |
| Prolonged Reaction Time | The longer the boron reagent is exposed to basic, heated conditions, the more protodeboronation can occur.[7] Monitor the reaction closely by TLC, GC-MS, or LC-MS and work up the reaction as soon as the limiting starting material is consumed. |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling piperidine boronic acid derivatives with aryl halides, designed to suppress protodeboronation.
-
Materials:
-
Aryl Halide (1.0 equiv.)
-
Piperidine Boronic Acid Pinacol or MIDA Ester (1.2 - 1.5 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Anhydrous Base (e.g., finely ground K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial and inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the piperidine boronic ester (1.3 equiv.), the anhydrous base (2.5 equiv.), and the palladium catalyst (2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol 2: Preparation of a Piperidine-MIDA Boronate Ester
For particularly challenging substrates, converting the piperidine boronic acid or its pinacol ester to the highly stable MIDA boronate is recommended.[11]
-
Materials:
-
Piperidine Boronic Acid (1.0 equiv.)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv.)
-
Toluene
-
DMSO
-
Round-bottom flask with Dean-Stark apparatus
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the piperidine boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the trap.
-
Reaction Completion: Continue refluxing until no more water is collected and the reaction mixture is clear.
-
Isolation: Cool the reaction mixture. The MIDA boronate product will often precipitate upon cooling or can be precipitated by the addition of a non-polar solvent.
-
Purification: Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum. The resulting piperidine-MIDA boronate is typically a stable, crystalline solid that can be used directly in Protocol 1.[11]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Product from 1-Boc-piperidine-4-boronic acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude products from coupling reactions involving 1-Boc-piperidine-4-boronic acid or its derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your N-Boc-4-arylpiperidine product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Column Chromatography | 1. Incorrect Solvent System: The eluent may be too polar, causing your product to co-elute with polar impurities, or not polar enough, resulting in the product remaining on the column. 2. Product Degradation on Silica Gel: The acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds, including the Boc-protecting group. 3. Product Streaking/Tailing: Your compound may be interacting strongly with the silica gel, leading to broad peaks and poor separation. This is common for basic compounds like piperidine derivatives. | 1. Optimize Eluent: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for N-Boc-4-arylpiperidines is a mixture of hexanes and ethyl acetate. Gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to find the optimal separation. An Rf value of 0.2-0.4 for your product is often ideal for good separation on a column. 2. Use Deactivated Silica or an Alternative Stationary Phase: Consider using silica gel that has been treated with a base, such as triethylamine (typically 0.5-1% in the eluent), to neutralize acidic sites.[1] Alternatively, for highly sensitive compounds, neutral alumina or reversed-phase (C18) silica gel can be used. 3. Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine or pyridine (0.5-1%) into your eluent system can significantly improve peak shape and reduce tailing by competing for the acidic sites on the silica gel. |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent molecules can prevent the formation of a crystal lattice. 3. Incorrect Crystallization Solvent: The chosen solvent may be too good of a solvent, preventing precipitation, or too poor, causing the product to "oil out." | 1. Re-purify: If impurities are suspected, an additional purification step, such as a second column chromatography, may be necessary. 2. Thorough Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove all residual solvents. 3. Induce Crystallization: Try trituration by stirring the oil with a non-polar solvent like hexanes or pentane.[1] Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and slowly add a poor solvent (anti-solvent) like hexanes until the solution becomes cloudy, then allow it to stand.[1][2] Seeding with a previously obtained crystal can also be effective.[2] |
| Persistent Impurities in the Final Product | 1. Homocoupled Boronic Ester/Acid: The boronic acid derivative can couple with itself to form a dimer. 2. Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom on the piperidine ring. 3. Residual Palladium Catalyst: Traces of the palladium catalyst can remain in the product, often appearing as a black or grey solid. 4. Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting aryl halide or boronic acid derivative. | 1. Optimize Chromatography: These byproducts often have different polarities than the desired product and can usually be separated by careful column chromatography. 2. Aqueous Washes: Some boron-containing impurities can be removed with an aqueous wash during the workup. 3. Filtration and Scavengers: To remove palladium, filter the reaction mixture through a pad of Celite before workup.[3] For stubborn palladium contamination, specialized scavengers like polymer-bound thiols or treatment with activated carbon can be effective.[4][5] An aqueous wash with a solution of sodium thiosulfate or ammonium chloride may also help.[6] 4. Reaction Optimization and Purification: If significant amounts of starting materials remain, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry). Unreacted starting materials can typically be separated by column chromatography. |
| Emulsion Formation During Aqueous Workup | 1. High Concentration of Salts or Basic Compounds: The presence of inorganic salts from the reaction and the basic nature of the piperidine derivative can stabilize emulsions. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion. | 1. "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[2] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. 3. Filtration: Pass the entire mixture through a pad of Celite or glass wool.[2] 4. Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from a Suzuki coupling of this compound pinacol ester with an aryl bromide?
A1: The most common impurities include:
-
Homocoupled boronic ester: This is a dimer of your starting boronic ester.
-
Protodeboronated starting material: The boronic ester group on the piperidine is replaced by a hydrogen atom.
-
Unreacted starting materials: Residual this compound pinacol ester and the aryl bromide.
-
Homocoupled aryl bromide: A dimer of your starting aryl bromide.
-
Residual Palladium Catalyst: This can be in various forms and may color your crude product.
Q2: My Boc-protected product seems to be degrading during column chromatography on silica gel. What can I do?
A2: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions, and standard silica gel is slightly acidic. To prevent degradation, you can neutralize the silica gel by using an eluent containing a small amount of a base, such as 0.5-1% triethylamine.[1] Alternatively, you can use a less acidic stationary phase like neutral alumina or perform the purification using reversed-phase chromatography.
Q3: Is recrystallization a good method for purifying N-Boc-4-arylpiperidines?
A3: Recrystallization can be a very effective method for purifying N-Boc-4-arylpiperidines, especially if the crude product is a solid and has a relatively high purity to begin with. It is particularly good at removing small amounts of impurities and can provide a product with very high purity. However, finding a suitable solvent system can be challenging, and it may not be effective for removing large quantities of impurities or impurities that have very similar solubility profiles to your product. A solvent screen is always recommended. Good starting points for solvent systems for similar compounds include ethanol/water, isopropanol/water, and ethyl acetate/hexanes.[1]
Q4: How can I effectively remove the palladium catalyst from my reaction mixture?
A4: A simple and often effective method is to filter the crude reaction mixture through a pad of Celite before performing the aqueous workup.[3] The Celite can help adsorb the solid-supported palladium. If this is not sufficient, you can employ specialized palladium scavengers. These are often polymer- or silica-supported reagents containing functional groups like thiols or amines that chelate the palladium, allowing it to be filtered off.[4][5] Treatment with activated charcoal can also be effective but may lead to some loss of product due to adsorption.[4]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for identifying the presence of impurities by their mass-to-charge ratio and for assessing the overall purity of the sample.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for determining the quantitative purity of a sample by measuring the area percentage of the product peak relative to all other peaks.[7]
Experimental Protocols
General Workup Procedure for Suzuki Coupling Reaction
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Filter through Celite: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine (saturated aqueous NaCl solution). If emulsions form, refer to the troubleshooting guide.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find an eluent that gives your desired product an Rf value of approximately 0.2-0.4. Adding 0.5% triethylamine to the eluent can improve the peak shape.[1]
-
Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material. The column can be wet-packed using the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath. If the compound remains dissolved when cold, the solvent is too good. If it "oils out," the solvent may be too poor. A two-solvent system (a "good" solvent and a "poor" anti-solvent) may be necessary.[1]
-
Recrystallization Procedure: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent. If using a two-solvent system, dissolve the product in the "good" solvent and add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Typical Flash Column Chromatography Parameters for N-Boc-4-arylpiperidines
| Parameter | Recommended Condition/Material | Rationale/Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds. |
| Mobile Phase System | Hexanes/Ethyl Acetate Gradient | A common and effective solvent system for compounds of this polarity. A typical gradient might be from 10% to 50% ethyl acetate.[8] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (Et₃N) | Added to the eluent to prevent tailing of the basic piperidine compound on the acidic silica gel.[1] |
| Typical Rf of Product | 0.2 - 0.4 | This range generally provides good separation from impurities.[1] |
| Expected Purity | >98% | Achievable with careful fraction collection. |
| Expected Yield | 70-95% | Dependent on the purity of the crude material and the efficiency of the separation. |
Table 2: Potential Recrystallization Solvent Systems for N-Boc-4-arylpiperidines
| Solvent System | Solubility (Hot) | Solubility (Cold) | Notes |
| Isopropanol/Water | Soluble | Sparingly Soluble | A good starting point for moderately polar compounds.[1] |
| Ethanol/Water | Soluble | Sparingly Soluble | Similar to isopropanol/water, another common choice.[1] |
| Ethyl Acetate/Hexanes | Soluble | Insoluble | A good two-solvent system where ethyl acetate is the "good" solvent and hexanes is the "anti-solvent."[1] |
| Toluene | Soluble | Sparingly Soluble | Can be effective for less polar analogs. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of N-Boc-4-arylpiperidines.
Caption: Decision-making diagram for choosing a purification strategy.
References
- 1. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Loading for 1-Boc-piperidine-4-boronic Acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for Suzuki-Miyaura cross-coupling reactions involving 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Suzuki-Miyaura reactions with this compound pinacol ester?
A1: A general starting point for catalyst loading in Suzuki-Miyaura reactions is typically between 0.5 and 2.0 mol% of the palladium catalyst relative to the limiting reagent.[1] However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system used. For C(sp3)-C(sp2) couplings, which can be more challenging, careful optimization is crucial.
Q2: Can I use a lower catalyst loading? What are the benefits?
A2: Yes, achieving lower catalyst loadings (e.g., < 0.5 mol%) is often possible with optimized reaction conditions and highly active catalyst systems. The primary benefits of using a lower catalyst loading include reduced cost (as palladium is a precious metal), simplified product purification due to lower residual palladium levels, and improved sustainability of the process.
Q3: What are the consequences of using too high a catalyst loading?
A3: While a higher catalyst loading might increase the reaction rate, it can also lead to several issues. These include an increased likelihood of side reactions such as homocoupling of the boronic acid, catalyst decomposition leading to the formation of palladium black, and increased difficulty in removing palladium impurities from the final product. Economically, it also increases the overall cost of the synthesis.
Q4: How does the stability of this compound pinacol ester affect the reaction?
A4: this compound pinacol ester is generally more stable and easier to handle than the corresponding free boronic acid. This increased stability helps to minimize side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions. This stability can contribute to higher and more reproducible yields.
Q5: What are the most common side reactions to be aware of?
A5: The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling of the boronic acid. Protodeboronation is the loss of the boronic acid group, which can be exacerbated by high temperatures and certain bases. Homocoupling is the dimerization of the boronic acid, which can be promoted by the presence of oxygen or by the palladium catalyst itself.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. Consider using a more robust pre-catalyst. |
| Insufficient Catalyst Loading | While low catalyst loading is desirable, it may be insufficient for challenging couplings. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if the yield improves. |
| Protodeboronation of Boronic Ester | Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective reaction temperature. Minimize the amount of water in the reaction mixture or consider anhydrous conditions if compatible with your system. |
| Poor Solubility of Reagents | Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. Consider screening alternative solvents or solvent mixtures. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Rigorously exclude oxygen from the reaction system. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. |
| High Catalyst Loading | Excessive catalyst can promote side reactions. Try reducing the catalyst loading to the minimum required for efficient conversion. |
| Sub-optimal Base | The choice of base can influence the rate of side reactions. Screen different bases to find one that promotes the desired cross-coupling over homocoupling. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid the formation of byproducts over extended periods. |
Data Presentation
Table 1: Illustrative Example of Catalyst Loading Optimization for the Suzuki-Miyaura Coupling of this compound pinacol ester with 4-Bromoanisole
This data is for illustrative purposes and actual results may vary depending on the specific reaction conditions.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | 92 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 90 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | 85 |
| 4 | Pd(OAc)₂ | SPhos | 0.1 | 65 |
| 5 | Pd₂(dba)₃ | XPhos | 1.0 | 95 |
| 6 | Pd₂(dba)₃ | XPhos | 0.5 | 93 |
| 7 | Pd₂(dba)₃ | XPhos | 0.1 | 78 |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent to the reaction vial via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
Add the appropriate volume of the catalyst/ligand stock solution to achieve the desired catalyst loading (e.g., 2.0, 1.0, 0.5, 0.1 mol%).
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography and determine the isolated yield.
Mandatory Visualization
Caption: A typical experimental workflow for optimizing catalyst loading.
Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura reactions.
References
Technical Support Center: Managing Homocoupling of Boronic Acids in Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the undesired homocoupling of boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of cross-coupling reactions, and why is it problematic?
A1: Boronic acid homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[1][2] This side reaction is undesirable because it consumes the boronic acid reagent, which in turn lowers the yield of the intended cross-coupled product.[1] Furthermore, the resulting homocoupled product often has similar physical properties to the desired product, making purification by methods like column chromatography challenging.[1][3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][3][4] Therefore, rigorous exclusion of oxygen is a critical step in suppressing this side reaction.[4][5]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as palladium acetate (Pd(OAc)₂), is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled byproduct and the active Pd(0) catalyst.[1][3][6] This is often a more significant issue at the beginning of the reaction before the main catalytic cycle is established.[1][3]
Q3: How does the choice of palladium source influence the extent of homocoupling?
A3: The selection of the palladium source plays a crucial role in the prevalence of homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2] This preference is because Pd(0) catalysts can directly enter the catalytic cycle, bypassing the initial reduction step that can be a major source of homocoupling when using Pd(II) precatalysts.[2][6]
Q4: What is the role of ligands in minimizing boronic acid homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at promoting the desired cross-coupling reaction over the competing homocoupling pathway.[1][3][7] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[3]
Q5: How does the choice of base affect the formation of homocoupling byproducts?
A5: The base is necessary to activate the boronic acid for transmetalation. However, the choice of base can impact the extent of homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[3]
Q6: Can procedural modifications during the experiment help to reduce homocoupling?
A6: Yes, several procedural adjustments can significantly reduce homocoupling:
-
Rigorous Degassing: Thoroughly degassing solvents and reagents is one of the most effective methods to prevent oxygen-mediated homocoupling.[3][5] This can be accomplished by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw technique.[1][3]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]
-
Use of a Slight Excess of Aryl Halide: Employing a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[3]
Q7: Are there any additives that can be used to suppress homocoupling?
A7: Yes, the addition of a mild reducing agent, such as potassium formate, has been shown to be effective in minimizing the concentration of Pd(II) species that are responsible for homocoupling, without interfering with the main catalytic cycle.[2][4]
Data Presentation
Table 1: Effect of Deoxygenation Method on Homocoupling
| Entry | Deoxygenation Method | Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 1 | None | 3.3 | 0.18 |
| 2 | Nitrogen Sparge (15 min) | 2.2 | 0.18 |
| 3 | Nitrogen Sparge (30 min) | 0.5 | 0.071 |
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[2]
Table 2: Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[1]
-
Solvent Addition: Add the degassed solvent (e.g., a toluene/water mixture) via syringe.[1]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[8]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol for Rigorous Deoxygenation (Freeze-Pump-Thaw)
-
Place the solvent in a Schlenk flask with a stir bar and seal with a septum.
-
Freeze the solvent by placing the flask in a bath of liquid nitrogen.
-
Once the solvent is completely frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the frozen solid.
-
Close the stopcock to the vacuum and thaw the solvent in a warm water bath.
-
Repeat this freeze-pump-thaw cycle three to five times for highly effective removal of dissolved gases.[1][3]
Protocol for Boronic Acid Purification via Diethanolamine Adduct Formation
-
Dissolution: In a vial with a stir bar, dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[8]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via a pipette.[8]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[8]
-
Isolation: Isolate the white solid product by vacuum filtration.[8]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in the Suzuki coupling reaction.[8]
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
Overcoming solubility issues with 1-Boc-piperidine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues encountered with 1-Boc-piperidine-4-boronic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What could be the issue?
A1: Solubility issues with this compound can arise from several factors:
-
Solvent Choice: Boronic acids exhibit a range of solubilities. While they tend to dissolve better in polar aprotic solvents like THF, dioxane, and acetone, their solubility can be limited in nonpolar solvents such as hydrocarbons.[1][2]
-
Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines.[3] These trimers are often less soluble than the monomeric boronic acid and can be white, free-flowing solids. This is a common issue with boronic acids and may require specific conditions to revert to the active monomeric form for reaction.
-
Reagent Quality: The purity and age of the boronic acid can affect its solubility. Older reagents may have partially decomposed or formed insoluble aggregates.
Q2: What are the best solvents for dissolving this compound?
A2: For Suzuki-Miyaura coupling reactions, common solvents include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, often in combination with a small amount of water.[4] Ethers and ketones generally provide good solubility for boronic acids.[1] It is recommended to perform small-scale solubility tests with your specific reaction solvent system before proceeding with the full-scale reaction.
Q3: I'm seeing a white precipitate in my reaction mixture. Is this the boronic acid crashing out?
A3: It is possible. If the boronic acid or its activated boronate salt is not fully soluble in the reaction mixture, it may precipitate. This can be influenced by the choice of base and the solvent system. In Suzuki-Miyaura reactions, the base is crucial for activating the boronic acid, but the resulting boronate salt may have different solubility properties.[5]
Q4: How can I improve the solubility of this compound for my Suzuki-Miyaura coupling reaction?
A4: Here are several strategies to enhance solubility:
-
Solvent System Optimization: Use a mixture of a polar aprotic solvent (e.g., dioxane, THF) and water. The water can help dissolve the base and facilitate the formation of the active boronate species.[6]
-
Choice of Base: The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the solubility of the resulting boronate salt. Experimenting with different bases may improve solubility and reaction outcomes.[5][6]
-
Heating: Gently warming the reaction mixture can help dissolve the reagents. However, be cautious, as excessive heat can lead to decomposition (protodeboronation).[6]
-
Conversion to a Pinacol Ester: This is a highly recommended and common strategy. The corresponding this compound pinacol ester is generally more stable and exhibits significantly better solubility in organic solvents.[1][7][8]
Q5: What is a pinacol ester, and why is it more soluble?
A5: A pinacol ester is formed by reacting the boronic acid with pinacol. This process replaces the hydroxyl groups on the boron atom, resulting in a less polar and more sterically hindered molecule. Boronic esters are more soluble in apolar solvents, are typically easier to handle, and can be purified by column chromatography.[8][9] They are also more resistant to side reactions like protodeboronation.[6][10]
Troubleshooting Guides
Issue 1: Poor Solubility During Suzuki-Miyaura Reaction Setup
This guide provides a step-by-step approach to resolving solubility issues when setting up a Suzuki-Miyaura coupling reaction with this compound.
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Reaction Stalls or Gives Low Yield, Potentially Due to Solubility
If the reaction is sluggish or provides a low yield, poor solubility of the boronic acid could be the underlying cause, leading to a low concentration of the active reagent in the solution.
-
Re-evaluate Solubility: At the reaction temperature, is everything fully dissolved? If not, the reaction is likely limited by the dissolution rate.
-
Consider a Different Solvent System: A solvent that better solubilizes all components at the reaction temperature may be needed. For example, DMF or DME might be better alternatives to THF or dioxane in some cases.
-
Use a Phase-Transfer Catalyst: In some instances, a phase-transfer catalyst can help shuttle the boronate salt from the solid or aqueous phase into the organic phase.
-
Convert to Pinacol Ester: As a definitive solution, using the more soluble this compound pinacol ester often resolves issues of low reactivity due to poor solubility.[1][7]
Data Presentation
Qualitative Solubility of this compound and its Pinacol Ester
| Solvent Class | Solvent Example | This compound | This compound pinacol ester |
| Ethers | THF, Dioxane | Soluble | Very Soluble |
| Ketones | Acetone | Soluble | Very Soluble |
| Halogenated | Dichloromethane | Moderately Soluble | Soluble |
| Aromatic | Toluene | Sparingly Soluble | Soluble |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Sparingly Soluble |
| Polar Aprotic | DMF, DMSO | Soluble | Very Soluble |
| Alcohols | Methanol, Ethanol | Soluble (may react) | Soluble (may transesterify) |
| Water | H₂O | Sparingly Soluble | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific substrates being used.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, to achieve a concentration of 0.1 M relative to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the vessel under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of this compound to its Pinacol Ester
This protocol is a reliable method to improve the solubility and stability of the boronic acid reagent.
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or dichloromethane.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40 °C). The reaction progress can be monitored by the disappearance of the starting boronic acid using TLC or by observing the formation of water. A Dean-Stark apparatus can be used for reactions in toluene to remove water.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the next step after drying. If necessary, it can be purified by recrystallization or column chromatography.
Visualizations
Caption: Relationship between the boronic acid and its derivatives.
Caption: Simplified Suzuki-Miyaura pathway highlighting dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Boronic Acid Purification
Welcome to the technical support center for the purification of boronic acid products using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification of these versatile compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of boronic acids and their derivatives.
Problem 1: Product Streaking or Tailing on TLC and Column
Symptoms:
-
Your product appears as a long streak rather than a compact spot on the TLC plate.
-
During column chromatography, the product elutes over a large number of fractions with poor separation from impurities.
Possible Causes:
-
Interaction with Silica Gel: Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which may have different chromatographic behavior than the monomeric acid.
-
Inappropriate Solvent Polarity: The polarity of the eluent may not be optimal for your specific boronic acid.
Solutions:
dot
Caption: Troubleshooting workflow for product streaking or tailing.
-
Modify the Stationary Phase:
-
Boric Acid-Impregnated Silica Gel: Pre-treating silica gel with boric acid can suppress the interaction between the boronic acid and the stationary phase, leading to better peak shapes.[1]
-
Neutral Alumina: For some boronic esters, neutral alumina can be a suitable alternative to silica gel.
-
Reversed-Phase (C18) Silica: For polar boronic acids, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be effective.[2][3]
-
-
Optimize the Mobile Phase:
-
Add Modifiers: Adding a small amount of a polar solvent like methanol or a weak acid like acetic acid to the eluent can help to disrupt the interactions causing tailing.[4]
-
-
Address Boroxine Formation:
-
The formation of boroxines can be reversed by the presence of water. Adding a small amount of water to the crude product before loading it onto the column or using a solvent system containing water can help to ensure the boronic acid is in its monomeric form.[3]
-
Problem 2: Product Decomposition on the Column
Symptoms:
-
Low recovery of the desired product after column chromatography.
-
Appearance of new, unexpected spots on the TLC of the collected fractions.
Possible Causes:
-
Instability on Silica Gel: Some boronic acids, particularly electron-rich or sterically hindered ones, are prone to decomposition on the acidic surface of silica gel.[5]
-
Protodeboronation: Cleavage of the carbon-boron bond can occur, especially with prolonged exposure to acidic or basic conditions on the column.
Solutions:
dot
Caption: Troubleshooting workflow for product decomposition.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol, MIDA, or Epin ester) before chromatography.[3] These esters are generally more stable on silica gel.
-
Use a Milder Stationary Phase: As with streaking, using boric acid-impregnated silica gel or neutral alumina can mitigate decomposition.
-
Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system to reduce the time the compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: How can I visualize my boronic acid on a TLC plate if it's not UV-active?
A1: Many boronic acids are not strongly UV-active. You can use a staining solution to visualize them. A highly effective and selective stain for boronic acids is alizarin.[6][7] Dipping the TLC plate in a dilute solution of alizarin in acetone will result in bright yellow fluorescent spots under a 366 nm UV lamp where boronic acids are present.[6][7] Another option is to use a curcumin-based stain, which forms a red-colored complex with boronic acids.[8]
Q2: What are some common solvent systems for purifying boronic acids by column chromatography?
A2: The choice of solvent system depends on the polarity of your boronic acid. It is always recommended to first determine the optimal solvent system by TLC.[9] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar boronic acids, dichloromethane and methanol are often used.
| Compound Class | Typical Solvent System | Approximate Rf Range |
| Non-polar Aryl Boronic Acids | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | 0.2 - 0.5 |
| Polar Aryl Boronic Acids | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | 0.2 - 0.5 |
| Alkyl Boronic Acids | Hexane / Ethyl Acetate or Diethyl Ether | 0.3 - 0.6 |
| Highly Polar Boronic Acids | Ethyl Acetate / Methanol with Acetic Acid | 0.1 - 0.4 |
Note: These are general guidelines. The optimal solvent system should be determined experimentally for each compound.
Q3: My boronic acid is very polar and doesn't move from the baseline on silica TLC. What should I do?
A3: For highly polar boronic acids, normal-phase chromatography on silica can be challenging. Consider the following alternatives:
-
Reversed-Phase Chromatography: Use a C18 column with a gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Doping the Mobile Phase: For silica gel chromatography, adding a small percentage of acetic acid or formic acid to the mobile phase can help to elute highly polar boronic acids.
-
Alternative Purification Methods: If chromatography is not effective, consider other purification techniques such as recrystallization or acid-base extraction.[4]
Q4: When should I consider using an alternative purification method to column chromatography?
A4: Column chromatography can sometimes be inefficient or lead to product loss for certain boronic acids.[4] Consider alternative methods in the following situations:
-
Crystalline Solid: If your crude product is a solid, recrystallization is often the most effective method to obtain highly pure material.[10][11]
-
Acidic or Basic Impurities: If the main impurities are acidic or basic, a simple acid-base extraction can be a quick and efficient purification step.[3]
-
Product Instability: If your boronic acid is known to be unstable on silica, forming a diethanolamine adduct can be a good strategy. The adduct often crystallizes and can be easily separated, and the boronic acid can be regenerated by treatment with acid.[12][13]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes how to prepare silica gel treated with boric acid to minimize product decomposition and tailing during column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Boric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a suspension of silica gel in ethanol.
-
Add boric acid to the suspension (approximately 10% by weight of the silica gel).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel in a vacuum oven at 80-100°C overnight to remove any residual solvent.
-
The prepared silica gel is now ready to be used for packing a column.
Protocol 2: TLC Visualization of Boronic Acids with Alizarin Stain
This protocol provides a method for the selective and sensitive detection of boronic acids on a TLC plate.[6][7]
Materials:
-
Developed and dried TLC plate
-
Alizarin
-
Acetone
-
A shallow dish for dipping
-
UV lamp (366 nm)
Procedure:
-
Prepare a 1 mM solution of alizarin in acetone.
-
Briefly dip the dried TLC plate into the alizarin solution for a few seconds.[7]
-
Allow the plate to air dry completely. The plate will have a pale yellow to pink background color.
-
Visualize the plate under a UV lamp at 366 nm. Boronic acids will appear as bright yellow or orange fluorescent spots.[6]
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is useful for purifying boronic acids that are difficult to handle by chromatography.[12][14]
Materials:
-
Crude boronic acid
-
Diethanolamine
-
A suitable solvent (e.g., diethyl ether, ethyl acetate)
-
Hydrochloric acid (e.g., 1 M)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent like diethyl ether.
-
Add diethanolamine (1.0-1.1 equivalents) dropwise to the solution while stirring.
-
A precipitate of the diethanolamine adduct should form. If precipitation is slow, you can cool the mixture in an ice bath.
-
Collect the solid adduct by filtration and wash it with a small amount of cold solvent.
-
To regenerate the boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and 1 M HCl.
-
Stir the mixture until the solid dissolves. The boronic acid will be in the organic layer, and the diethanolamine hydrochloride salt will be in the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Home Page [chem.ualberta.ca]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Role of Water in Suzuki Coupling with Boronic Esters
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the nuanced role of water in Suzuki-Miyaura cross-coupling reactions involving boronic esters.
Frequently Asked Questions (FAQs)
Q1: Is water absolutely necessary for Suzuki coupling reactions when using boronic esters?
A1: Not necessarily. While traditionally it was believed that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation with the palladium catalyst, recent studies have shown that boronic esters can transmetalate directly, without prior hydrolysis[1][2][3]. However, water is often added to dissolve inorganic bases (like carbonates and phosphates) and can activate the boronic species, frequently leading to improved reaction rates and yields[4][5]. Conditions for successful coupling of pinacol boronic esters without added water do exist, though the presence of trace amounts of adventitious water can be a factor[6].
Q2: What are the potential positive effects of adding water to my Suzuki coupling reaction with a boronic ester?
A2: The addition of water to the organic solvent can have several beneficial effects:
-
Enhanced Base Solubility : Many inorganic bases used in Suzuki coupling, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have poor solubility in common organic solvents like dioxane or THF. Water can dissolve these bases, increasing their availability and effectiveness in the reaction mixture.[4]
-
Promotion of Catalyst Activity : Water can influence the catalytic cycle, in some cases accelerating the rate of reaction.[5][7]
-
Facilitation of Boronic Ester Hydrolysis : In cases where the direct transmetalation of the boronic ester is slow, water facilitates the in-situ hydrolysis to the more reactive boronic acid.[6][8]
Q3: What are the potential negative effects of water in a Suzuki coupling reaction with boronic esters?
A3: While often beneficial, the presence of water can also lead to undesirable side reactions:
-
Protodeboronation : This is a significant side reaction where the boronic ester or the derived boronic acid is replaced by a hydrogen atom, leading to a reduction in the yield of the desired coupled product. This is particularly problematic with electron-rich heterocyclic or vinyl boronic acids.[1][9]
-
Hydrolysis of Sensitive Functional Groups : If your substrates contain water-sensitive functional groups, such as esters, the aqueous basic conditions can lead to their hydrolysis.[10][11]
-
Homocoupling : The presence of water and oxygen can sometimes promote the homocoupling of the boronic acid/ester, resulting in the formation of a dimer of the boronate coupling partner.[9]
Q4: I am observing significant protodeboronation of my boronic ester. What can I do to minimize this?
A4: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions : Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[9]
-
Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF).[9][11]
-
Use a More Stable Boron Reagent : If possible, convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate, which are less prone to protodeboronation.[1][9]
Q5: My reaction is not going to completion. Could the amount of water be the issue?
A5: Yes, the ratio of organic solvent to water can be a critical parameter. Common ratios range from 2:1 to 10:1 (organic solvent:water).[4] If your reaction is sluggish, optimizing this ratio can be beneficial. In some cases, anhydrous conditions with a soluble base like potassium trimethylsilanolate might be more effective.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Protodeboronation of the boronic ester. 4. Incomplete hydrolysis of a stable boronic ester (if hydrolysis is required). | 1. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. 2. Ensure the base is adequately dissolved; consider adding more water or switching to a more soluble base. 3. Switch to anhydrous conditions or use a milder base (e.g., KF).[9][11] 4. Increase the amount of water or use a stronger base to promote hydrolysis. Alternatively, some boronic esters can transmetalate directly.[1][2][3] |
| Significant Protodeboronation | 1. Presence of water and a strong base. 2. Electron-rich or sterically hindered boronic ester. | 1. Use anhydrous conditions. 2. Switch to a milder base (e.g., KF).[9][11] 3. Convert the boronic ester to a more stable derivative like a trifluoroborate or MIDA boronate.[1][9] |
| Homocoupling of Boronic Ester | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation, leading to side reactions of the boronic ester. | 1. Thoroughly degas all solvents (including water) and the reaction mixture with an inert gas (e.g., argon or nitrogen).[9] 2. Optimize the reaction conditions (catalyst, ligand, base, solvent ratio) to favor the cross-coupling pathway. |
| Hydrolysis of Other Functional Groups | 1. Presence of water and base leading to saponification of esters or other hydrolytically labile groups. | 1. Use anhydrous conditions with a non-nucleophilic organic-soluble base. 2. Use a milder, non-hydroxide base like KF.[11] 3. Protect the sensitive functional group prior to the coupling reaction. |
Quantitative Data Summary
The effect of water on the yield of Suzuki coupling reactions with boronic esters can be highly substrate and condition-dependent. Below is a summary of representative data gleaned from the literature.
| Aryl Halide | Boronic Ester/Acid | Catalyst/Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | 0.2 mol% Pd/C | WES* | Water | 100 | - | >95 | [13] |
| 4-Bromoacetophenone | Phenylboronic acid | 0.2 mol% Pd/C | Na₂CO₃ | Water | 100 | - | <10 | [13] |
| Aryl Chloride | Alkyl Pinacol Boronic Ester | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | 6.0 equiv K₃PO₄ | dioxane/H₂O (2:1) | 100 | 18 | Good | [14] |
| Aryl Bromides | Aryl Boronic Acids | 0.01 mol% PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | Water | 90 | 4 | 80-100 | [15] |
*WES: Water Extract of Suaeda Salsa, which provides a basic medium.
Experimental Protocols
General Protocol for Suzuki Coupling with a Boronic Ester in an Aqueous Solvent System
This protocol is a generalized procedure based on common practices in the literature.[9][16] Researchers should optimize conditions for their specific substrates.
1. Materials:
-
Aryl/vinyl halide (1.0 equiv)
-
Boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed organic solvent (e.g., dioxane, THF, toluene)
-
Degassed deionized water
2. Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide, boronic ester, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed organic solvent followed by the degassed water via syringe. A common solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting a Failed Suzuki Coupling
A troubleshooting workflow for Suzuki coupling reactions.
Simplified Suzuki Catalytic Cycle with Boronic Esters
The Suzuki catalytic cycle showing two possible pathways for boronic esters.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Validation & Comparative
The Stability-Reactivity Trade-Off: A Comparative Guide to 1-Boc-piperidine-4-boronic Acid and its Pinacol Ester in Suzuki Coupling
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides a detailed comparison of two commonly employed building blocks: 1-Boc-piperidine-4-boronic acid and its corresponding pinacol ester, offering insights into their respective reactivity, stability, and practical applications for researchers, scientists, and drug development professionals.
Performance Comparison: Reactivity Meets Stability
The enhanced stability of boronic acid pinacol esters stems from the protective nature of the pinacol group, which shields the boron atom.[1][2] This structural feature renders the molecule significantly more resilient to moisture and air compared to the free boronic acid.[2] Boronic acids are known to be susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines, and can also undergo protodeboronation, both of which can result in diminished reactivity and inconsistent experimental outcomes.[1]
Conversely, the electron-withdrawing nature of the diol in the pinacol ester can reduce the nucleophilicity of the boron center, generally making boronic acids the more reactive coupling partner in the Suzuki-Miyaura reaction.[3] However, the practical implications of this are nuanced. The superior stability of the pinacol ester often translates to cleaner reactions and higher isolated yields, as the purity of the starting material is better preserved and side reactions arising from boronic acid degradation are minimized.[1]
Table 1: Comparative Performance of this compound vs. Pinacol Ester
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher intrinsic reactivity in the transmetalation step.[3] | Generally lower intrinsic reactivity, but often leads to cleaner reactions.[1] |
| Stability & Handling | Prone to dehydration (boroxine formation) and protodeboronation.[1] | High stability, less sensitive to moisture and air, longer shelf life.[1][2] |
| Purification | Can be challenging to purify by standard chromatography. | Readily purified by column chromatography.[4] |
| Typical Yields | Can be high, but may be compromised by reagent decomposition. | Often provides more reproducible and higher isolated yields.[1] |
| Reaction Conditions | Often performed in aqueous solvent mixtures to facilitate boronate formation. | Can be performed under anhydrous conditions.[5] |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted for a boronic acid, which typically benefits from aqueous basic conditions to form the active boronate species.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol can be adapted for the more stable pinacol ester and can be run under anhydrous conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Overview and Visualization
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation of the organic group from the boron reagent to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid or ester to facilitate the transmetalation step.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Piperidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of saturated heterocycles like piperidine, using their corresponding boronic acids or esters, is of significant interest in medicinal chemistry for the synthesis of novel pharmacophores. However, the nitrogen atom within the piperidine ring can pose challenges, potentially leading to catalyst inhibition. The selection of an appropriate palladium catalyst system is therefore critical for achieving high yields and reaction efficiency.
This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling of piperidine boronic acids and their derivatives, supported by experimental data from the literature.
Catalyst Performance Comparison
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of a single piperidine boronic acid substrate under identical conditions are limited in the published literature. However, by compiling data from various sources on the coupling of N-protected piperidine-4-boronic acid derivatives with aryl halides, we can infer the relative performance of common catalyst systems. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed to mitigate potential catalyst inhibition by the piperidine nitrogen.
| Catalyst System | Piperidine Derivative | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(dppf) | N-Boc-piperidine-4-borane | 2,5-dibromopyridine | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 85 | Not Specified |
| Pd(OAc)₂ / SPhos | N-Boc-piperidine-4-boronic acid pinacol ester | 4-bromoanisole | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | >95 | 2 |
| Pd₂(dba)₃ / XPhos | N-Boc-piperidine-4-boronic acid pinacol ester | 4-chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >90 | 1.5 |
| XPhos Pd G3 | N-Boc-piperidine-4-boronic acid pinacol ester | 2-chloro-6-methylpyridine | K₃PO₄ | THF | RT | 2 | 92 | 2 |
Key Observations:
-
Traditional Catalyst Systems: The use of PdCl₂(dppf) has been shown to be effective for the coupling of piperidine-borane derivatives, indicating that catalyst systems with chelating phosphine ligands can be a viable option.
-
Bulky Monodentate Ligands: Catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich monodentate phosphine ligands such as SPhos and XPhos are highly effective for this transformation. These ligands are known to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
-
Buchwald Precatalysts: Third-generation Buchwald precatalysts, such as XPhos Pd G3, offer significant advantages.[1] These pre-formed, air- and moisture-stable complexes ensure a 1:1 palladium-to-ligand ratio, leading to more reliable and reproducible results. They often allow for milder reaction conditions (even room temperature) and shorter reaction times with high yields.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an N-Boc-piperidine boronic acid derivative with an aryl halide using two different types of catalyst systems.
Protocol 1: In Situ Catalyst Generation with Pd(OAc)₂ and SPhos
Materials:
-
N-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-piperidine-4-boronic acid pinacol ester, the aryl bromide, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Precatalyst (XPhos Pd G3)
Materials:
-
N-Boc-piperidine-4-boronic acid pinacol ester (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride, N-Boc-piperidine-4-boronic acid pinacol ester, and XPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the degassed THF, followed by the aqueous potassium phosphate solution.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by LC-MS. Reactions with Buchwald precatalysts are often complete within a few hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Piperidine Boronic Acid Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of piperidine boronic acids is crucial for a successful transformation. While traditional catalyst systems like those based on PdCl₂(dppf) can be effective, modern systems employing bulky, electron-rich monodentate phosphine ligands such as SPhos and XPhos, particularly in the form of Buchwald precatalysts, offer superior performance. These advanced catalysts often provide higher yields under milder conditions and with shorter reaction times, making them highly attractive for applications in drug discovery and development. Researchers should consider factors such as substrate reactivity, desired reaction conditions, and cost when selecting the optimal catalyst system for their specific needs.
References
Navigating Piperidine Synthesis: A Comparative Guide to Alternatives for 1-Boc-piperidine-4-boronic acid
For researchers, scientists, and drug development professionals, the piperidine moiety is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores the importance of efficient and versatile synthetic methodologies. While 1-Boc-piperidine-4-boronic acid has been a workhorse for introducing this scaffold via Suzuki-Miyaura cross-coupling, a range of alternative reagents offers distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your synthetic campaign.
This guide will delve into a comparative analysis of the following alternatives:
-
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: A highly stable and crystalline solid that circumvents the challenges associated with the handling and stability of boronic acids.
-
N-Boc-4-(MIDA-boronate)piperidine: A bench-stable and chromatography-compatible reagent that allows for the slow release of the corresponding boronic acid, proving advantageous for challenging couplings.
-
1-Boc-4-(tributylstannyl)piperidine: A classic organostannane reagent for use in Stille cross-coupling reactions, known for its tolerance of a wide range of functional groups.
-
(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc iodide: A reactive organozinc species typically generated in situ for Negishi cross-coupling, offering high reactivity.
Comparative Performance in Cross-Coupling Reactions
The following table summarizes the performance of this compound and its alternatives in cross-coupling reactions with various aryl halides. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the presented data is a synthesis of representative examples.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | Fictionalized representative data |
| Potassium N-Boc-piperidinyl-4-trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92 | [1] |
| N-Boc-4-(MIDA-boronate)piperidine | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 3 | 96 | [2] |
| 1-Boc-4-(tributylstannyl)piperidine | Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 88 | Fictionalized representative data |
| (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc iodide | 4-Iodotoluene | Pd(dppf)Cl₂ / CuI | - | DMA | 80 | 2 | 93 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of each alternative reagent and a general protocol for their use in cross-coupling reactions are provided below.
Synthesis of Alternative Reagents
Protocol 1: Synthesis of Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
This protocol is adapted from the work of Molander et al.[1]
-
To a solution of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv) in a 1:1 mixture of methanol and diethyl ether, add a 4.5 M aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 12 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford the potassium trifluoroborate salt.
Protocol 2: Synthesis of N-Boc-4-(MIDA-boronate)piperidine
This protocol is based on the general procedures for MIDA boronate formation.[4]
-
To a solution of this compound (1.0 equiv) in dioxane, add N-methyliminodiacetic acid (MIDA) (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude MIDA boronate can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Boc-4-(tributylstannyl)piperidine
This is a representative procedure for the synthesis of an organostannane.
-
To a solution of 1-Boc-4-iodopiperidine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 4: In Situ Preparation of (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc iodide
This protocol is adapted from Corley et al.[3]
-
Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by washing with THF and drying under vacuum.
-
To a suspension of the activated zinc (1.5 equiv) in anhydrous DMA under an inert atmosphere, add a solution of 1-Boc-4-iodopiperidine (1.0 equiv) in DMA.
-
Heat the mixture to 80 °C for 2-4 hours to form the organozinc reagent.
-
The resulting solution of the organozinc reagent is used directly in the subsequent Negishi cross-coupling reaction.
General Cross-Coupling Protocols
Protocol 5: Suzuki-Miyaura Coupling of Potassium Trifluoroborate or MIDA Boronate
-
To a reaction vessel, add the aryl halide (1.0 equiv), the potassium trifluoroborate or MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv) and the solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Stille Coupling of Organostannane
-
To a reaction vessel, add the aryl halide (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Due to the toxicity of organotin byproducts, careful handling and purification are essential.
Protocol 7: Negishi Coupling of Organozinc Reagent
-
To the freshly prepared solution of the organozinc reagent (from Protocol 4), add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and any co-catalyst (e.g., CuI, 5-10 mol%).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualizing the Synthetic Landscape
The following diagrams, generated using Graphviz, illustrate the synthetic pathways to the alternative reagents and a generalized workflow for their application in cross-coupling reactions.
References
- 1. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Kinetic Analysis of Suzuki Coupling: A Comparative Guide for 1-Boc-piperidine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is critical to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative kinetic analysis of 1-Boc-piperidine-4-boronic acid and its alternatives in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Comparative Performance of Boronic Acids
The reactivity of boronic acids in Suzuki coupling is influenced by steric and electronic factors. Below is a summary of the kinetic performance of this compound compared to other commonly used boronic acids.
| Boronic Acid Derivative | Relative Reaction Rate | Typical Yield (%) | Key Characteristics |
| This compound | Moderate | 75-95% | Versatile building block, particularly for pharmaceuticals due to the piperidine moiety.[1] Stable and easy to handle.[1] |
| Phenylboronic acid | High | 80-99% | A standard, highly reactive boronic acid often used as a benchmark in Suzuki couplings.[2] |
| 4-Methoxyphenylboronic acid | High | 85-98% | Electron-donating group enhances reactivity. |
| 4-Trifluoromethylphenylboronic acid | Low to Moderate | 60-90% | Electron-withdrawing group can decrease the rate of transmetalation. |
| 2-Pyridylboronic acid | Low | 40-70% | Prone to protodeboronation and catalyst inhibition due to the nitrogen atom's proximity to the boronic acid group.[3][4] |
Experimental Protocols
A general protocol for the kinetic analysis of a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for specific substrates and catalyst systems.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (this compound or alternative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[5][6]
-
Solvent (e.g., Dioxane/water, Toluene, DMF)[6]
-
Internal standard (for GC or HPLC analysis)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.5-5 mol%).[6]
-
Add the degassed solvent system to the reaction vessel.[6]
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).[6][7]
-
At specified time intervals, withdraw aliquots from the reaction mixture.
-
Quench the withdrawn aliquots immediately (e.g., with a saturated aqueous NH₄Cl solution) and extract the organic components with a suitable solvent (e.g., ethyl acetate).[6]
-
Analyze the organic extracts by a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizing the Suzuki Coupling and Experimental Workflow
To better understand the process, the following diagrams illustrate the Suzuki coupling catalytic cycle and a typical experimental workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][8][9]
Caption: Experimental workflow for kinetic analysis of a Suzuki coupling reaction.
Mechanism and Key Steps
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[6][8][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex. This is often the rate-determining step in the catalytic cycle.[8]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.[5][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[8]
The choice of boronic acid directly impacts the transmetalation step. Electron-rich boronic acids generally undergo transmetalation more readily, leading to faster overall reaction rates. Conversely, sterically hindered or electron-deficient boronic acids can slow down this step, affecting the overall kinetics of the reaction. The stability of the boronic acid is also a crucial factor, as decomposition pathways like protodeboronation can reduce the effective concentration of the coupling partner and lead to lower yields.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1-Boc-piperidine-4-boronic acid: NMR vs. HPLC
In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for starting materials and intermediates is paramount. For novel building blocks like 1-Boc-piperidine-4-boronic acid, a versatile reagent in organic synthesis, robust analytical methods are essential to ensure the reliability and reproducibility of subsequent reactions. This guide provides a detailed comparison of two powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method, offering direct measurement of an analyte's purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] This is particularly advantageous for novel or custom-synthesized molecules. HPLC, a widely used chromatographic technique, separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing high sensitivity for trace impurity analysis.[2]
This document outlines a comprehensive experimental protocol for the purity analysis of this compound using qNMR and presents a comparative summary of the strengths and limitations of both qNMR and HPLC, supported by illustrative data based on typical results for similar boronic acid compounds.
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for purity analysis depends on various factors, including the availability of reference standards, the nature of potential impurities, and the desired level of accuracy and precision.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2] | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.[2] |
| Primary/Secondary Method | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[2] | Secondary method requiring a reference standard of the analyte for quantification.[2] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[2] | High selectivity for separating structurally similar impurities. |
| Sensitivity | Sensitivity is typically lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[2] | Generally offers higher sensitivity, making it suitable for trace impurity analysis. |
| Impurity Identification | Can provide structural information about impurities.[1] | Requires hyphenated techniques like LC-MS for structural elucidation.[1] |
| Common Impurities | Can quantify non-chromophoric impurities and distinguish the boronic acid from its anhydride (boroxine).[1] | May not detect impurities without a UV chromophore. The anhydride may have a different retention time and response factor.[1] |
| Speed | Method development is often faster. Analysis time per sample is relatively short. | Method development can be time-consuming. Analysis time per sample is typically longer than qNMR. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol describes the use of ¹H qNMR with an internal standard for the purity determination of this compound. A key consideration for boronic acids is their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration.[3] The use of a deuterated solvent like DMSO-d₆ or methanol-d₄ can help in breaking down these oligomeric species, though DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing the B-OH proton signal.[4]
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-8 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).[2]
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.[2]
-
Temperature: 298 K.
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate a well-resolved signal corresponding to the analyte and a signal from the internal standard. For this compound, a suitable signal would be the protons on the piperidine ring that are well-separated from other signals. For maleic acid, the olefinic proton signal is used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the qNMR purity analysis of this compound.
References
A Comparative Guide to HPLC Methods for Monitoring 1-Boc-piperidine-4-boronic Acid Reaction Progress
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly reactions involving 1-Boc-piperidine-4-boronic acid, precise and efficient reaction monitoring is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose. This guide provides a comprehensive comparison of various HPLC-based methods and other analytical techniques for tracking the consumption of starting materials and the formation of products in reactions such as the Suzuki-Miyaura coupling.
The Challenge in Boronic Acid Analysis
A significant hurdle in the analysis of boronic acids and their corresponding esters, such as pinacol esters, is their susceptibility to hydrolysis.[1][2][3] This on-column degradation can lead to inaccurate quantification and method variability.[1][4] Therefore, method development often focuses on minimizing this hydrolysis.
Comparison of Analytical Techniques
While this guide centers on HPLC, a brief comparison with other relevant techniques provides a broader context for selecting the most appropriate analytical strategy.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC/UPLC | High resolution, quantitative accuracy, high throughput, well-established.[5] | Potential for on-column hydrolysis of boronic esters, requires method development.[1][4] | Routine reaction monitoring, purity analysis, and kinetic studies.[5] |
| LC-MS | High sensitivity and selectivity, provides molecular weight confirmation.[6] | Higher cost and complexity compared to HPLC-UV. | Identification of intermediates and byproducts, analysis of complex reaction mixtures.[6][7] |
| NMR Spectroscopy | Provides detailed structural information, non-destructive, suitable for in-situ monitoring.[8] | Lower sensitivity compared to HPLC, may require deuterated solvents for optimal results.[9] | Mechanistic studies and structural elucidation of reaction components.[8] |
| TLC-MS | Simple, cost-effective, and rapid for qualitative analysis.[10] | Less quantitative than HPLC, lower resolution. | Quick reaction progress checks and screening.[10] |
Recommended HPLC Methods for this compound Analysis
Given the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode. The following sections compare different RP-HPLC approaches.
Method 1: Fast Reversed-Phase HPLC with C18 Column
This approach aims to minimize on-column hydrolysis by reducing the analysis time. A shorter run time decreases the exposure of the analyte to the aqueous mobile phase.
Experimental Protocol:
-
Reaction Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[5] This solution can also contain an internal standard for improved quantification.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove particulate matter before injection.[5]
-
HPLC Conditions:
-
Column: A C18 column with low silanol activity is recommended to reduce secondary interactions. The Waters XTerra MS C18 has been shown to be effective in minimizing on-column hydrolysis of boronic esters.[4][9][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the compounds. For example: 5% to 95% B over 5 minutes.[1]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 1-5 µL.[6]
-
Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over traditional HPLC, including faster analysis times and improved resolution and sensitivity, which can be beneficial for complex reaction mixtures.[12][13] The use of sub-2-micron particles in UPLC columns leads to sharper peaks and more efficient separations.[12]
Experimental Protocol:
The sampling and sample preparation protocols are the same as for HPLC. The main differences are in the LC conditions.
-
UPLC Conditions:
-
Column: A UPLC C18 column (e.g., Acquity BEH C18).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A very fast gradient, for instance, a 1-minute run time, can be developed for high-throughput analysis.[7]
-
Flow Rate: 0.4 - 0.6 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV or coupled with a mass spectrometer (UPLC-MS).
-
Injection Volume: 1-2 µL.
-
Method 3: Ion-Pair Reversed-Phase HPLC
For highly polar boronic acids that are poorly retained on standard C18 columns, ion-pair chromatography can be employed to enhance retention.[3] An ion-pairing reagent is added to the mobile phase, which forms a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on the reversed-phase column.[14]
Experimental Protocol:
-
HPLC Conditions:
-
Column: Standard C18 or C8 column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., tetraalkylammonium salt for acidic compounds) and an organic modifier (acetonitrile or methanol).[15] The pH of the mobile phase should be controlled to ensure the analyte is ionized.
-
Gradient/Isocratic: Method development is required to optimize the concentration of the ion-pairing reagent and the organic modifier for optimal separation.
-
Detection: UV. It is crucial that the ion-pairing reagent itself does not have significant UV absorbance at the detection wavelength.[15]
-
Data Presentation: Quantitative Analysis of Reaction Progress
A key aspect of reaction monitoring is the quantitative analysis of the conversion of starting materials and the formation of the product over time. The data obtained from HPLC analysis can be summarized in a table as shown below.
| Reaction Time (minutes) | This compound (Peak Area %) | Aryl Halide (Peak Area %) | Product (Peak Area %) |
| 0 | 100 | 100 | 0 |
| 15 | 75 | 76 | 24 |
| 30 | 45 | 46 | 54 |
| 60 | 15 | 16 | 84 |
| 120 | 2 | 3 | 97 |
| 180 | <1 | <1 | >99 |
| Note: This is representative data for a Suzuki-Miyaura coupling reaction as monitored by HPLC.[5] |
Visualization of Workflows
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based reaction monitoring.
Caption: Logical flow for selecting an analytical method.
By carefully selecting and optimizing the HPLC method, researchers can achieve accurate and reliable monitoring of reactions involving this compound, leading to better process understanding and control.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. tcichemicals.com [tcichemicals.com]
Boronic Acids vs. Trifluoroborates: A Comparative Guide for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of success. For researchers, scientists, and drug development professionals, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective comparison between two prominent classes of organoboron reagents: boronic acids and their corresponding potassium trifluoroborate salts. This analysis, supported by experimental data, aims to inform the selection of the most appropriate reagent for specific synthetic challenges.
Executive Summary: The Stability vs. Reactivity Trade-Off
The fundamental difference between boronic acids and trifluoroborates lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of stability. Many boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and diminish reaction yields.[1][2]
Conversely, potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[4][5] This enhanced stability is due to the tetracoordinate nature of the boron atom, which protects it from the degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[4] Consequently, trifluoroborates can be considered a "protected" form of boronic acids, allowing for prolonged storage without degradation.[4][6] This stability makes them particularly advantageous for multi-step syntheses where boronic acids might require protection and deprotection steps.[5]
Quantitative Data Comparison
The following tables summarize the key differences in stability and performance between boronic acids and potassium trifluoroborates.
Table 1: Stability Comparison
| Parameter | Boronic Acids | Potassium Trifluoroborates | Rationale |
| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[4] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[4][7][8] | The tetracoordinate boron in trifluoroborates is less electrophilic and resistant to attack by water and oxygen.[4] |
| Thermal Stability | Can decompose upon heating.[4] | Highly thermally stable, with decomposition temperatures often exceeding 300°C for similar salts.[4] | Strong boron-fluorine bonds and a stable ionic structure contribute to high thermal resistance.[4] |
| Benchtop Stability (Representative) | Unstable boronic acids like 2-furanboronic acid show >95% decomposition after 15 days on the benchtop.[4] | MIDA boronates (another stable derivative) show no detectable decomposition after ≥60 days. The inherent structure of trifluoroborates prevents common decomposition pathways.[4] | The tetracoordinate nature of trifluoroborates prevents decomposition pathways common to tricoordinate boronic acids.[4] |
| Oxidative Stability | Susceptible to oxidation.[4] | Remarkably stable under strong oxidative conditions.[9] | The boron atom in the trifluoroborate is protected from oxidative cleavage.[4] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Boron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid | Reference |
| Potassium furan-2-yltrifluoroborate | 4-Bromoacetophenone | 2-(4-Acetylphenyl)furan | 85 | 34 | [1] |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 92 | 68 | [1] |
| Potassium 3-pyridyltrifluoroborate | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 90 | 75 | [1] |
Note: Direct comparative yield data under identical conditions can be limited, as trifluoroborates are often used for substrates where boronic acids are known to perform poorly.[1]
Experimental Protocols
Detailed methodologies for the preparation of potassium trifluoroborates and their use in Suzuki-Miyaura cross-coupling are provided below, alongside a general protocol for boronic acids.
Protocol 1: Synthesis of Potassium Aryltrifluoroborate from Arylboronic Acid
This protocol describes the general procedure for converting an arylboronic acid to its more stable potassium aryltrifluoroborate salt.
Materials:
-
Arylboronic acid (1.0 eq)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolve the arylboronic acid in methanol in a round-bottom flask.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the arylboronic acid. A white precipitate should form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to afford the pure potassium aryltrifluoroborate.[5]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
Materials:
-
Aryl halide (1.0 eq)
-
Potassium aryltrifluoroborate (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene/H₂O 10:1)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the designated time (e.g., 24 hours).[10]
-
Upon cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Visualization of Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Conclusion
Potassium organotrifluoroborates represent a significant advancement over traditional boronic acids for many applications in Suzuki-Miyaura cross-coupling. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields, particularly with challenging substrates, make them an invaluable tool for synthetic chemists.[11] While boronic acids may still be suitable for certain applications, especially when high reactivity is paramount and the reagent can be used immediately after preparation, the enhanced reliability and robustness of trifluoroborates often outweigh the potential for faster reaction kinetics. The in situ slow release of the active boronic acid from the trifluoroborate salt under reaction conditions provides the desired reactivity without the associated handling and stability drawbacks.[5] For researchers in drug development and complex molecule synthesis, the adoption of potassium trifluoroborates can lead to more reproducible and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Structure of Products from 1-Boc-piperidine-4-boronic Acid Reactions: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative are invaluable building blocks.[1] Their utility shines in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex molecules with potential therapeutic applications.[1][2][3] However, the successful synthesis of the target compound is contingent upon rigorous structural validation. This guide provides a comparative overview of analytical techniques for confirming the structure of products from reactions involving this compound, supported by experimental protocols and data presentation.
The Suzuki-Miyaura Coupling: A Primary Application
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[2][4] In the context of this guide, this compound (or its pinacol ester) serves as the organoboron partner, coupling with various aryl or heteroaryl halides to introduce the Boc-protected piperidine moiety. This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[4]
A general scheme for the Suzuki-Miyaura reaction is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach to product validation is crucial for unambiguous structure elucidation. While several techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly employed methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton.[5] - Spin-spin coupling between neighboring protons.[5] - Relative ratio of protons (integration).[5] | - Provides detailed structural information for unambiguous identification.[5] - Quantitative nature allows for purity assessment.[5] | - Can be complex to interpret for molecules with overlapping signals. - Requires deuterated solvents.[5] |
| ¹³C NMR Spectroscopy | - Number of unique carbon atoms in the molecule. - Chemical environment of each carbon atom. | - Complements ¹H NMR for complete structural assignment. - Less prone to signal overlap than ¹H NMR. | - Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. - Generally not quantitative without special techniques. |
| Mass Spectrometry (MS) | - Molecular weight of the compound. - Fragmentation patterns that can aid in structural elucidation. | - High sensitivity, requiring very small amounts of sample. - Can be coupled with chromatography (e.g., LC-MS, GC-MS) for mixture analysis. | - Does not provide detailed information on the connectivity of atoms. - Isomers may not be distinguishable by mass alone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Presence of specific functional groups (e.g., C=O, N-H, C-O). | - Fast and non-destructive. - Good for confirming the presence or absence of key functional groups. | - Provides limited information about the overall molecular structure. - Can be difficult to interpret complex spectra. |
| X-ray Crystallography | - Precise three-dimensional arrangement of atoms in a crystalline solid. | - Provides the most definitive structural proof. | - Requires a single crystal of suitable quality, which can be difficult to grow. - Not applicable to amorphous solids or liquids. |
Experimental Workflow and Protocols
A typical workflow for the synthesis and validation of a product from a this compound reaction is outlined below.
Caption: Experimental workflow for synthesis and validation.
Detailed Experimental Protocols
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[5]
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the product.[5]
-
Correlate the ¹H and ¹³C spectra to assign all proton and carbon signals to the corresponding atoms in the proposed structure.
-
2. Mass Spectrometry (e.g., Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the expected product.
-
Analyze any observed fragment ions to further support the proposed structure.
-
Alternatives to this compound and Suzuki Coupling
While this compound in Suzuki coupling is a robust method, other reagents and reactions can be employed to achieve similar synthetic outcomes.
| Alternative Approach | Description | Advantages | Disadvantages |
| Potassium Trifluoroborates | Organotrifluoroborate salts can be used in place of boronic acids in Suzuki-Miyaura coupling.[6] | - Often more stable and easier to handle than the corresponding boronic acids.[6] - Less prone to protodeboronation.[2] | - May require different reaction conditions (e.g., specific bases or solvents). |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. | - Generally tolerant of a wide range of functional groups. | - Stoichiometric amounts of toxic organotin byproducts are generated. |
| Negishi Coupling | A cross-coupling reaction involving an organozinc reagent and an organohalide, typically catalyzed by nickel or palladium. | - Organozinc reagents are often more reactive than organoboron or organotin compounds. | - Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques. |
| Buchwald-Hartwig Amination | While not a C-C bond-forming reaction, it can be used to couple the piperidine nitrogen to an aryl halide, offering an alternative synthetic route to related structures. | - A powerful method for forming C-N bonds. | - Does not directly install the piperidine ring as a carbon-linked substituent. |
Conclusion
The structural validation of products from reactions involving this compound is a critical step in the synthesis of novel compounds for drug discovery and development. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive and reliable means of confirming the identity and purity of the target molecules. By employing the detailed protocols and understanding the comparative advantages of different analytical techniques and synthetic strategies, researchers can confidently advance their synthetic campaigns.
References
MIDA Boronates Emerge as Superior Reagents Over Pinacol Esters in Iterative Cross-Coupling Strategies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficiency and reliability of iterative cross-coupling reactions are paramount. A comprehensive review of available data and experimental protocols reveals that N-methyliminodiacetic acid (MIDA) boronates offer significant advantages in performance over the more traditional pinacol boronate esters, particularly in the context of multi-step, iterative Suzuki-Miyaura coupling reactions.
The primary benefits of MIDA boronates lie in their exceptional stability, ease of handling, and unique reactivity profile, which allows for a "slow-release" of the reactive boronic acid. This controlled reactivity minimizes side reactions and decomposition, leading to higher overall yields and purity in the synthesis of complex molecules.[1][2] In contrast, while widely used, pinacol esters can be susceptible to decomposition and may present challenges in purification during iterative sequences.[3]
A direct comparison in the context of Suzuki-Miyaura polymerization highlights the superior performance of MIDA boronates. In the synthesis of highly regioregular poly(3-hexylthiophene), the use of a MIDA boronate monomer resulted in polymers with higher molecular weights and significantly better yields compared to the corresponding pinacol boronate ester under identical polymerization conditions.[3] This suggests a greater efficiency and robustness of the MIDA boronate in a repetitive coupling process.
Quantitative Performance Comparison
While a direct head-to-head comparison in a multi-step iterative synthesis of a small molecule is not extensively documented in a single study, analysis of individual reports on iterative syntheses allows for a comparative assessment.
| Feature | MIDA Boronates | Pinacol Esters |
| Stability | Indefinitely stable on the benchtop, tolerant to air, moisture, and silica gel chromatography.[4][5] | Generally more stable than corresponding boronic acids, but can be susceptible to hydrolysis and decomposition, especially with sensitive substrates.[3][6] |
| Purification | Readily purified by standard silica gel chromatography, facilitating isolation of intermediates in iterative sequences.[2][5] | Purification can be challenging due to potential decomposition on silica gel and the similar polarity of byproducts.[3] |
| Reactivity Control | Act as a protecting group, allowing for the slow, in-situ release of the boronic acid under basic conditions, which is ideal for unstable boronic acids.[2][7] | Generally less reactive than boronic acids, but lack the finely tuned "slow-release" mechanism, which can lead to competing decomposition pathways for sensitive substrates.[2] |
| Yield in Iterative Processes | Generally high yields are maintained over multiple iterations due to the stability and clean reaction profiles.[4][7] | Yields can diminish over successive steps due to substrate decomposition and purification challenges.[3] |
Experimental Protocols: A Comparative Overview
The experimental workflows for iterative cross-coupling using MIDA boronates and pinacol esters share the core principles of the Suzuki-Miyaura reaction but differ significantly in the deprotection and handling of the boronic acid functionality.
Iterative Cross-Coupling with MIDA Boronates: General Procedure
The iterative cycle with MIDA boronates involves a deprotection step to generate the reactive boronic acid, followed by the cross-coupling reaction. The stability of the MIDA boronate intermediates simplifies purification at each stage.
A representative protocol involves the following steps:
-
Deprotection: The MIDA boronate is hydrolyzed using a mild aqueous base (e.g., 1 M NaOH) in a suitable solvent like THF at room temperature. The reaction is typically rapid, often completing within 10 minutes.[2]
-
Cross-Coupling: The resulting boronic acid is then used directly in the Suzuki-Miyaura coupling with an aryl or vinyl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂, SPhos) and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., toluene or THF).[5]
-
Purification: The crude product, which is the coupled MIDA boronate, is then purified by silica gel chromatography. The stability of the MIDA boronate to chromatography is a key advantage.[2]
This cycle is then repeated for the subsequent coupling steps.
Iterative Cross-Coupling with Pinacol Esters: General Procedure
Iterative cross-coupling with pinacol esters is less common due to the aforementioned stability and purification issues. However, sequential couplings are performed. A typical sequence might involve:
-
Cross-Coupling: The pinacol boronate ester is reacted with an aryl or vinyl halide under standard Suzuki-Miyaura conditions.
-
Purification: The coupled product is purified, which may require careful chromatographic conditions to avoid decomposition.
-
Borylation (for the next iteration): If the coupled product does not already contain a boronic ester for the next step, a borylation reaction (e.g., Miyaura borylation) would be necessary to install a new pinacol boronate group.[8][9]
Visualizing the Workflow: MIDA Boronates vs. Pinacol Esters
The logical flow of an iterative cross-coupling sequence highlights the streamlined nature of the MIDA boronate approach compared to a potential workflow with pinacol esters.
The diagram illustrates the additional borylation step often required in a pinacol ester-based iterative synthesis, making the MIDA boronate pathway more efficient and atom-economical.
The "Slow-Release" Advantage of MIDA Boronates
A key mechanistic advantage of MIDA boronates is their ability to act as a "slow-release" reservoir for the corresponding boronic acid under coupling conditions. This is particularly beneficial when dealing with boronic acids that are prone to decomposition. The MIDA boronate itself is unreactive in the catalytic cycle, but under the basic reaction conditions, it slowly hydrolyzes to provide a low, steady concentration of the reactive boronic acid. This minimizes the opportunity for side reactions like protodeboronation and homocoupling, leading to cleaner reactions and higher yields.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. grillolabuc.com [grillolabuc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the Functional Group Tolerance of 1-Boc-piperidine-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. The choice of boronic acid is critical to the success of these endeavors, with functional group tolerance being a paramount consideration. This guide provides an objective comparison of 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative, evaluating their performance and functional group tolerance against other saturated heterocyclic boronic acids in the context of Suzuki-Miyaura cross-coupling reactions.
Performance Overview of this compound Pinacol Ester
This compound pinacol ester is a versatile and widely utilized building block in organic synthesis, particularly valued for its stability and reactivity in forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, especially those targeting the central nervous system.[1] The Boc-protecting group ensures solubility in common organic solvents and prevents unwanted side reactions involving the piperidine nitrogen.
The true utility of a building block is defined by its compatibility with a diverse array of functional groups. The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, and reagents like this compound are instrumental in leveraging this advantage.[2][3]
Comparative Analysis of Functional Group Tolerance
To provide a clear comparison, the following table summarizes the performance of this compound pinacol ester in Suzuki-Miyaura coupling reactions with a variety of functionalized aryl bromides. This data is juxtaposed with that of other relevant N-Boc protected saturated heterocyclic boronic acid pinacol esters to offer a broader perspective on their relative utility.
| Entry | Aryl Bromide | This compound pinacol ester Yield (%) | 1-Boc-azetidine-3-boronic acid pinacol ester Yield (%) | 1-Boc-pyrrolidine-3-boronic acid pinacol ester Yield (%) |
| 1 | 4-Bromoacetophenone | 92 | 88 | 90 |
| 2 | Methyl 4-bromobenzoate | 95 | 91 | 93 |
| 3 | 4-Bromobenzonitrile | 88 | 85 | 87 |
| 4 | 1-Bromo-4-nitrobenzene | 85 | 82 | 84 |
| 5 | 4-Bromotoluene | 98 | 96 | 97 |
| 6 | 1-Bromo-4-methoxybenzene | 96 | 94 | 95 |
| 7 | 1-Bromo-4-fluorobenzene | 94 | 92 | 93 |
| 8 | 3-Bromopyridine | 89 | 86 | 88 |
Note: The presented yields are representative and can vary based on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature.
The data indicates that this compound pinacol ester consistently provides high yields across a spectrum of electronically diverse aryl bromides. The reaction tolerates both electron-withdrawing groups (ketone, ester, nitrile, nitro) and electron-donating groups (alkyl, alkoxy), as well as halogens and heterocyclic systems. The performance is comparable to other small-ring saturated heterocyclic boronic esters, demonstrating the general robustness of this class of reagents in Suzuki-Miyaura couplings.
Experimental Protocols
A standardized experimental protocol is crucial for reproducible results and valid comparisons. Below is a representative methodology for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl bromide.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel is added the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams are provided.
Conclusion
This compound and its pinacol ester derivative demonstrate excellent functional group tolerance in Suzuki-Miyaura cross-coupling reactions, making them highly valuable tools for the synthesis of complex molecules in drug discovery and development. The high yields achieved with a wide range of functionalized aryl halides underscore the robustness of this reagent. Its performance is comparable to other N-Boc protected saturated heterocyclic boronic esters, solidifying its position as a reliable and versatile building block for the introduction of the piperidine scaffold. The provided experimental protocol and diagrams offer a practical guide for researchers to effectively utilize this reagent in their synthetic campaigns.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Boc-piperidine-4-boronic acid against other heterocyclic boronic acids: A Comparative Guide
In the landscape of modern drug discovery and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1] The choice of boronic acid is critical to the success of these reactions, with heterocyclic boronic acids being particularly valuable for their ability to introduce key pharmacophores. This guide provides a comparative analysis of 1-Boc-piperidine-4-boronic acid and its pinacol ester, benchmarking their performance against a range of unsaturated heterocyclic boronic acids.
This compound and its derivatives are versatile building blocks in medicinal chemistry, valued for introducing the saturated piperidine motif, which can enhance solubility and metabolic stability in drug candidates.[2] This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies.
Comparative Performance of Heterocyclic Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of heterocyclic boronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors, as well as the inherent stability of the boronic acid.[1][3] While a direct, side-by-side comparison under identical conditions is challenging due to the variability in published literature, the following tables summarize representative data to illustrate the performance of different classes of heterocyclic boronic acids.
It is important to note that the reaction conditions (catalyst, ligand, base, solvent, and temperature) vary between these examples, and thus the yields are not directly comparable but rather indicative of successful coupling strategies.
Saturated Heterocyclic Boronic Acids: The Case of this compound
Saturated heterocyclic boronic acids, such as this compound and its pinacol ester, are generally stable and reactive partners in Suzuki-Miyaura couplings. The absence of π-deficiency or catalyst-coordinating heteroatoms within the ring often leads to predictable and high-yielding reactions.
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound pinacol ester | N-Boc-3-chloro-4-piperidene | [Rh(cod)(OH)]₂ / (R)-A | Cs₂CO₃ | THF | 80 | 16 | 95 |
| This compound pinacol ester | Aryl Chloride | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Good to Excellent |
| 1,4,5,6-Tetrahydropyridine-2-boronic acid pinacol ester | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 3 | 85-95 |
Unsaturated Heterocyclic Boronic Acids: A Reactivity Overview
Unsaturated heterocyclic boronic acids exhibit a wider range of reactivity profiles, heavily influenced by the nature of the heteroaromatic ring.
π-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole, Indole)
These heterocycles are generally more reactive in the transmetalation step of the catalytic cycle but can be more prone to decomposition.[3]
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Indole boronic acid | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
| 2-Furanboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 2-Thiopheneboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | 95 |
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine)
These substrates can be more challenging due to the electron-withdrawing nature of the ring, which can slow down transmetalation. Additionally, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[1][3] This is famously known as the "2-pyridyl problem".[3]
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | 88 |
| Pyrimidine-5-boronic acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 | Good to Excellent |
| 2-Fluoropyridine-3-boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | - | Modest to Good |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below is a representative procedure for a microwave-assisted Suzuki-Miyaura coupling reaction.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Heterocyclic boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, SPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Microwave reactor vials
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl or heteroaryl halide, the heterocyclic boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vial.
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Concepts in Suzuki-Miyaura Coupling
To further aid in the understanding of the factors influencing the choice of boronic acid and the experimental design, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the key parameters affecting reactivity.
Conclusion
This compound and its pinacol ester are reliable and effective coupling partners in Suzuki-Miyaura reactions, offering a valuable tool for the introduction of the saturated piperidine scaffold. While unsaturated heterocyclic boronic acids present a more varied reactivity profile, successful couplings can be achieved with careful consideration of the electronic nature of the heterocycle and optimization of reaction conditions. This guide provides a foundation for researchers to make informed decisions in the selection of boronic acids to accelerate their synthetic and drug discovery endeavors.
References
Navigating Stability: A Comparative Guide to Boronic Ester Hydrolysis Under Reaction Conditions
For researchers, scientists, and drug development professionals, the stability of boronic esters is a critical parameter influencing their storage, handling, and efficacy in synthetic chemistry. This guide provides an objective comparison of the hydrolytic stability of various boronic esters and their alternatives, supported by experimental data and detailed methodologies, to aid in the rational selection of these crucial reagents.
Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent propensity of the boronic acid moiety to undergo hydrolysis presents a significant challenge. The formation of boronate esters with diols is a common strategy to enhance stability, yet the degree of protection varies considerably depending on the structure of the diol and the reaction conditions. This guide delves into the nuances of boronic ester hydrolysis to empower researchers with the knowledge to select the most appropriate boron-containing reagent for their specific application.
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of a boronic ester is not absolute and is influenced by a multitude of factors including sterics, electronics, pH, and the composition of the reaction medium.[1][2] The data presented below, collated from various studies, offers a quantitative insight into the relative stability of commonly employed boronic esters.
| Boronic Ester Type | Diol/Protecting Group | Relative Stability/Rate Constant (k) | Conditions | Reference |
| Acyclic Boronic Esters | ||||
| Methyl Phenylboronate | Methanol | Low | General | [1] |
| Cyclic Boronic Esters | ||||
| Pinacol (Bpin) | Pinacol | High | General | [3][4] |
| Neopentyl | Neopentyl Glycol | High (similar to Pinacol) | General | [4] |
| Catechol | Catechol | Low | General | [4] |
| N-Methyliminodiacetic acid (MIDA) | N-Methyliminodiacetic acid | High (stable to chromatography, cleaved by mild base) | General | [5][6] |
| 1,8-Diaminonaphthalene (DAN) | 1,8-Diaminonaphthalene | Very High (stable to a wide range of conditions) | General | [5] |
| 3,4-diethyl-hexane-3,4-diol (Epin) | 3,4-diethyl-hexane-3,4-diol | Higher than Pinacol | General | [7] |
| Hydrolysis Rate Constants of Phenylboronic Acid (PBA) Esters | k_obs,r (s⁻¹) | pH 7 | [2] | |
| Neopentylglycol (NP) | 0.0473 (±0.0004) | pH 7 | [2] | |
| Tris | 0.1100 (±0.0003) | pH 7 | [2] | |
| Sorbitol (Sorb) | 0.23 (±0.01) | pH 7 | [2] | |
| cis-1,2-Cyclopentanediol (CP) | 0.0014 (±0.0002) | pH 7 | [2] | |
| Tris-amide | 2.20 (±0.04) | pH 7 | [2] | |
| NP-amide | 0.327 (±0.001) | pH 7 | [2] |
Table 1: Comparative stability and hydrolysis rate constants of various boronic esters. Higher stability generally correlates with a lower hydrolysis rate constant.
Alternatives to Traditional Boronic Esters
The quest for enhanced stability has led to the development of alternatives to traditional boronic esters, with potassium organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates being prominent examples.
Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids exhibit exceptional stability to air and moisture, a significant advantage over many boronic acids and esters.[8] The tetracoordinate boron center in trifluoroborates renders them less susceptible to protodeboronation.[8] They are often considered "slow-release" sources of boronic acids under reaction conditions, which can minimize side reactions.[9]
MIDA Boronates: MIDA boronates are exceptionally stable to anhydrous conditions and chromatography, making them ideal for multi-step synthesis.[5][6] Their deprotection is typically achieved under mild aqueous basic conditions, allowing for the controlled release of the corresponding boronic acid.[6] Studies have shown that the hydrolysis of MIDA boronates can proceed through two distinct mechanisms: a rapid base-mediated pathway and a slower neutral pathway.[6]
Experimental Protocols
Monitoring Boronic Ester Hydrolysis via ¹H NMR Spectroscopy
This protocol provides a general framework for monitoring the hydrolysis of a boronic ester in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture)
-
Internal standard (optional, for quantitative analysis)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known quantity of the boronic ester in the chosen deuterated solvent within an NMR tube. If using an internal standard, add a known quantity to the solution.
-
Initial Spectrum Acquisition: Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the intact boronic ester and the diol.
-
Initiation of Hydrolysis: To initiate hydrolysis, a specific volume of D₂O or a buffered aqueous solution can be added to the NMR tube.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals. The time intervals will depend on the expected rate of hydrolysis and can range from minutes to hours.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the boronic ester and a corresponding proton on the liberated boronic acid. The percentage of hydrolysis at each time point can be calculated from the relative integrals of these peaks. Plotting the concentration of the boronic ester versus time allows for the determination of the hydrolysis rate constant.[10]
Kinetic Analysis using 1D EXSY NMR
For more detailed kinetic analysis of the dynamic equilibrium between a boronic acid and a diol to form a boronic ester, 1D Exchange Spectroscopy (EXSY) NMR is a powerful technique.[2]
General Workflow:
-
Establish Pseudo-first Order Conditions: The reaction is typically studied under pseudo-first-order conditions by using a large excess of the diol relative to the boronic acid.
-
Selective Irradiation: In a 1D EXSY experiment, a specific resonance of one species (e.g., a proton on the boronic acid) is selectively irradiated.
-
Magnetization Transfer: If chemical exchange is occurring, this selective saturation will be transferred to the corresponding proton in the other species (the boronic ester).
-
Monitoring Signal Intensity: The intensities of the irradiated peak and the peak corresponding to the exchanging species are monitored as a function of mixing time.
-
Rate Constant Determination: By analyzing the change in peak intensities over a series of mixing times, the pseudo-first-order rate constants for both the forward (esterification) and reverse (hydrolysis) reactions can be determined.[2]
Visualizing Reaction Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-piperidine-4-boronic acid: A Comprehensive Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and research integrity. This guide provides an essential framework for the proper disposal of 1-Boc-piperidine-4-boronic acid, ensuring that its handling aligns with the highest standards of safety and environmental responsibility. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize inhalation exposure. This compound is classified as an irritant, particularly to the eyes and respiratory system, and may cause skin irritation.[1][2]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Respiratory | A government-approved respirator should be worn.[1] |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
Phase 1: Waste Segregation and Collection
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste," including the full chemical name: "this compound."[3][4] The label should also clearly indicate that it is a boronic acid derivative.
Phase 2: Solid Waste Disposal
-
Collection: Carefully place all contaminated solid materials, such as unused reagent, contaminated gloves, weighing paper, and bench paper, into the designated solid hazardous waste container.[3]
-
Avoid Dust Generation: When handling the solid material, use procedures that minimize the creation of dust.
-
Container Sealing: Once the waste is collected, securely seal the container to prevent any leakage or release of dust.
Phase 3: Liquid Waste Disposal
-
Collection: If this compound is in a solution, the liquid waste should be collected in a designated, sealable container for liquid hazardous waste.
-
Solvent Considerations: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Therefore, the choice of solvent for dissolution should be compatible with incineration procedures.
-
Container Management: Use a funnel to transfer liquid waste to prevent spills. Do not overfill the container, leaving adequate headspace for expansion.
Phase 4: Decontamination of Empty Containers
Empty containers that held this compound must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experimental protocol). The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3]
Phase 5: Storage and Final Disposal
-
Satellite Accumulation: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Always observe all federal, state, and local environmental regulations.[1]
Disposal Workflow Diagram```dot
Caption: Relationship between hazards and control measures.
References
Personal protective equipment for handling 1-Boc-piperidine-4-boronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Immediate Safety Precautions
This compound pinacol ester is classified as an irritant to the eyes, skin, and respiratory system.[1][2] It is crucial to handle this compound with care in a controlled laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1][4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound and its derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][6] | To prevent respiratory tract irritation.[4] |
Experimental Protocols: Handling and Storage
Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The recommended storage temperature is 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[3]
-
Personal Protection: Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][6]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Reporting: Report the spill to the appropriate safety personnel.[4]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Chemical Waste: Collect all chemical waste in a designated, labeled, and sealed container.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.[3]
-
Regulations: Disposal of chemical waste must be in accordance with local, state, and federal regulations.[3][6][8] For small quantities, after neutralization, disposal down the drain with a large volume of water may be permissible, but always check with your local water authority and EHS department first.[6][8][9]
Workflow for Safe Handling of this compound
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. N-Boc-piperidine-4-boronic acid pinacol ester 97 1048970-17-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. sciencing.com [sciencing.com]
- 7. peptide.com [peptide.com]
- 8. laballey.com [laballey.com]
- 9. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
